1,8-Naphthyridin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
1,8-naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMFWNDLLWUVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497523 | |
| Record name | 1,8-Naphthyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54569-30-1 | |
| Record name | 1,8-Naphthyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-naphthyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,8 Naphthyridin 4 Amine and Its Analogs
Classical Cyclization Reactions for 1,8-Naphthyridine (B1210474) Core Synthesis
Traditional methods for constructing the 1,8-naphthyridine ring system have been adapted from well-established quinoline (B57606) syntheses. oregonstate.eduiipseries.orgnih.gov These classical reactions remain fundamental in organic synthesis.
Friedländer Condensation and its Modified Variants
The Friedländer synthesis is a widely utilized and straightforward method for producing 1,8-naphthyridines. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. connectjournals.comsphinxsai.com For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a key starting material. nih.govtsijournals.com
The reaction is versatile, allowing for the synthesis of a wide range of substituted 1,8-naphthyridines by varying the active methylene (B1212753) compound. nih.gov However, classical Friedländer conditions often necessitate harsh reaction conditions, including high temperatures and the use of hazardous organic solvents and expensive metal catalysts. nih.gov
To address these limitations, several modified variants of the Friedländer condensation have been developed. One notable modification involves a one-pot method where a dimetalated N-2-pyridylpivalamide or tert-butylcarbamate (B1260302) reacts with a β-alkoxyacrolein derivative. researchgate.net Another approach has been the use of various catalysts to improve reaction efficiency and mildness. Catalysts such as piperidine (B6355638), niscpr.res.in and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have been reported. connectjournals.com Ammonium sulphamate has also been employed as an efficient catalyst in solid-state synthesis. sphinxsai.com
A significant advancement has been the development of greener synthetic routes. For instance, the use of water as a solvent, which is cost-effective and environmentally benign, has been explored. nih.gov While the solubility of some reactants can be a limitation, many starting materials for the Friedländer condensation are water-soluble. nih.gov To further enhance green credentials, metal-free catalysts like the ionic liquid choline (B1196258) hydroxide (B78521) have been successfully used in aqueous media, providing excellent yields and easy separation of products and catalysts. nih.gov
Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetylacetone (B45752) | Piperidine, Methanol, Microwave | 3-Acetyl-2-methyl-1,8-naphthyridine | High | niscpr.res.in |
| 2-Aminonicotinaldehyde | Various active methylene compounds | CeCl₃·7H₂O, Solvent-free, Grinding | Substituted 1,8-naphthyridines | High | connectjournals.com |
| 2-Aminonicotinaldehyde | Acetoacetanilide | NH₂SO₃NH₄, Solid-state, Grinding | 2-Methyl-N-phenyl-1,8-naphthyridine-3-carboxamide | 92 | sphinxsai.com |
| 2-Aminonicotinaldehyde | Various active methylene compounds | Choline hydroxide, Water | Substituted 1,8-naphthyridines | >90 | nih.gov |
| 2-Aminonicotinaldehyde | Various carbonyl compounds | [Bmmim][Im] (ionic liquid), Solvent-free | Substituted 1,8-naphthyridines | High | nih.gov |
Skraup and Doebner-Von-Miller Reactions
The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis that have been adapted for the preparation of 1,8-naphthyridines. oregonstate.eduekb.eg The Doebner-von Miller reaction, in particular, involves the reaction of an aniline (B41778) (or an aminopyridine for naphthyridine synthesis) with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as tin tetrachloride. iipseries.orgwikipedia.org
In the context of 1,8-naphthyridine synthesis, an aminopyridine is used as the starting material. For example, the reaction of 2-aminopyridine (B139424) with an α,β-unsaturated aldehyde or ketone can lead to the formation of the 1,8-naphthyridine ring system. The reaction mechanism is complex and is thought to involve a series of conjugate additions and cyclizations. wikipedia.org
Historically, these reactions were among the first to be employed for the synthesis of naphthyridines. oregonstate.edu However, they often require harsh conditions and can produce a mixture of products, making purification challenging. Despite these drawbacks, they remain a part of the synthetic chemist's toolkit for accessing certain substituted naphthyridine structures. ekb.eg
Gould–Jacob and Conrad-Limpach Methodologies
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be extended to the preparation of 4-hydroxy-1,8-naphthyridines. researchgate.nettubitak.gov.tr The reaction involves the condensation of an aniline (or aminopyridine) with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. researchgate.net The resulting ester can then be hydrolyzed and decarboxylated to yield the 4-hydroxy-1,8-naphthyridine.
The Conrad-Limpach synthesis is another classical method that can be applied to the formation of 1,8-naphthyridine skeletons. nih.govmdpi.com This reaction typically involves the condensation of an aminopyridine with a β-ketoester. mdpi.com The initial condensation forms a Schiff base or enamine, which then undergoes thermal intramolecular ring closure to give the naphthyridone product. mdpi.com For instance, reacting 2-amino-5-hydroxypyridine (B112774) with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid, followed by thermal cyclization, has been used to produce 1,8-naphthyridine derivatives.
A modification of the Conrad-Limpach procedure utilizes acetylene (B1199291) derivatives, such as dimethylacetylenedicarboxylate (DMAD), to form enamine intermediates through a Michael addition, which then cyclize to form the naphthyridine ring. mdpi.com
Combes and Niementowski Cyclizations
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. iipseries.org This methodology can be applied to the synthesis of 1,8-naphthyridines by using an aminopyridine as the starting material. nih.govekb.eg For example, 2,6-diamino-4-hydroxypyridine reacts with acetylacetone in polyphosphoric acid to form a diacetyl-1,8-naphthyridin-4-ol derivative.
The Niementowski reaction is another classical method that has been investigated for the preparation of 1,8-naphthyridines. ekb.egrsc.org This reaction typically involves the condensation of an anthranilic acid with a ketone or aldehyde to form a 4-hydroxyquinoline derivative. In the context of 1,8-naphthyridine synthesis, a suitably substituted aminonicotinic acid would be the analogous starting material.
Contemporary and Green Synthetic Strategies for 1,8-Naphthyridin-4-amine Derivatives
Modern synthetic chemistry has increasingly focused on developing more efficient, environmentally friendly, and sustainable methods. This has led to the exploration of alternative energy sources and catalysts for the synthesis of 1,8-naphthyridine derivatives.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.comniscpr.res.inrasayanjournal.co.in This technology has been successfully applied to the Friedländer condensation for the synthesis of 1,8-naphthyridines. tsijournals.comniscpr.res.in
In one approach, the Friedländer condensation of 2-aminonicotinaldehyde with various active methylene compounds is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions using microwave irradiation. tsijournals.com This method is noted for being environmentally benign, reducing reaction times to a few minutes, and providing good yields of the desired 1,8-naphthyridine products. tsijournals.com
Another microwave-assisted method employs piperidine as a catalyst in methanol, again significantly reducing the reaction time from hours to minutes and improving yields. niscpr.res.in The use of microwave irradiation has also been extended to the synthesis of more complex fused heterocyclic systems containing the 1,8-naphthyridine core, such as pyrazolo[3,4-b] nih.govjmcs.org.mxnaphthyridin-5-amines, using zinc chloride as a catalyst. mdpi.com Furthermore, the Grohe-Heitzer reaction, a method for preparing quinolones, has been adapted with microwave assistance to synthesize ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various naphthyridone derivatives. jmcs.org.mx
Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis of 3-Acetyl-2-methyl-1,8-naphthyridine
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | Methanol | Hours | Lower | niscpr.res.in |
| Microwave Irradiation | Piperidine | Methanol | 3 minutes | High | niscpr.res.in |
| Microwave Irradiation | DABCO | Solvent-free | Minutes | 74-86 | tsijournals.com |
Metal-Free Catalysis and Ionic Liquid-Mediated Reactions
In recent years, there has been a growing emphasis on developing environmentally benign and cost-effective synthetic methods. Metal-free catalysis and the use of ionic liquids as alternative reaction media have emerged as powerful tools in the synthesis of 1,8-naphthyridine derivatives.
One notable metal-free approach involves the use of N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), as reusable Lewis acid catalysts. organic-chemistry.org These catalysts facilitate the three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or its derivatives, and various aldehydes at room temperature to produce 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.orgresearchgate.net The mild reaction conditions, simple work-up procedures, and the ability to recycle the catalyst make this method attractive for sustainable synthesis. organic-chemistry.org
Ionic liquids (ILs) have also been successfully employed as both catalysts and solvents in the synthesis of 1,8-naphthyridines, particularly through the Friedländer reaction. nih.govacs.orgresearchgate.net For instance, basic ionic liquids like [Bmmim][Im] have shown remarkable catalytic activity in the solvent-free synthesis of 1,8-naphthyridyl derivatives. nih.govacs.orgresearchgate.net A particularly green approach utilizes the biocompatible and inexpensive ionic liquid choline hydroxide (ChOH) as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org This method represents the first report of synthesizing naphthyridines in an aqueous medium and offers excellent yields and easy product separation. nih.govacs.org The catalytic efficiency of choline hydroxide is attributed to its ability to form hydrogen bonds with the reactants, a key factor for the reaction to proceed in water. acs.org
A catalyst-free, three-component domino reaction for the synthesis of functionalized organic-chemistry.orgresearchgate.netnaphthyridine derivatives has also been described. rsc.org This method, conducted in the environmentally friendly solvent ethanol, involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides, offering high yields and regioselectivity under catalyst-free conditions. rsc.org
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating diverse libraries of compounds for drug discovery.
The synthesis of substituted 1,8-naphthyridine derivatives has been effectively achieved through a one-pot, three-component condensation of 2-aminopyridines, active methylene compounds (like malononitrile or cyanoacetate), and aromatic aldehydes. organic-chemistry.orgresearchgate.netresearchgate.net This reaction can be catalyzed by various agents, including N-bromosulfonamides, under mild conditions, leading to good yields and straightforward purification. organic-chemistry.org The use of aromatic aldehydes with both electron-donating and electron-withdrawing substituents has been successful, demonstrating the broad scope of this MCR. researchgate.net However, aliphatic aldehydes have been reported to be unreactive under these conditions. organic-chemistry.orgresearchgate.net
Another example of an MCR for scaffold diversification is the one-pot reaction of aromatic aldehydes, malononitrile dimer, and enehydrazinoketone to produce annulated 1,8-naphthyridines. researchgate.net Furthermore, a four-component reaction of an aldehyde, an aromatic amine, and two equivalents of piperidine-2,4-dione in an ionic liquid catalyzed by p-toluenesulfonic acid (TsOH) has been developed to synthesize 5,10-diarylpyrido[4,3-b] organic-chemistry.orgnih.govnaphthyridine derivatives. researchgate.net These MCRs provide a powerful platform for the rapid generation of structurally diverse 1,8-naphthyridine-based compounds.
Directed Synthesis of 4-Amino-1,8-Naphthyridine Derivatives
The 4-amino-1,8-naphthyridine moiety is a key pharmacophore in many biologically active compounds. Therefore, the development of synthetic methods that specifically introduce an amino group at the 4-position of the 1,8-naphthyridine ring is of great importance.
Amination Strategies at the 4-Position of the 1,8-Naphthyridine Ring
Direct amination of a pre-formed 1,8-naphthyridine ring is a common strategy to introduce the 4-amino group. This often involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position. For instance, 4-chloro-1,5-naphthyridines have been successfully reacted with various amines to furnish the corresponding 4-amino-1,5-naphthyridine derivatives. nih.gov A sequence involving iodination followed by amination has also been employed for the synthesis of aminated 1,5-naphthyridines. nih.gov
In the context of 1,8-naphthyridines, the Buchwald-Hartwig amination has been utilized for the C-N cross-coupling of 2-chloro-3-aryl-1,8-naphthyridines with amines, demonstrating the utility of palladium catalysis in this transformation. researchgate.net
Domino Amination/Conjugate Addition Reactions
A powerful and efficient [5+1] strategy for the construction of the 1,8-naphthyridin-4(1H)-one core involves a domino amination/conjugate addition reaction sequence. rsc.orgresearchgate.netnih.govrsc.org This approach utilizes 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones as the five-atom component and various primary amines as the one-atom component. rsc.orgresearchgate.netnih.govrsc.org
Interestingly, the reaction proceeds through different mechanisms depending on the nature of the amine. With aliphatic amines, the reaction occurs under catalyst-free conditions, driven by the higher nucleophilicity of the amine. rsc.orgrsc.org However, for less nucleophilic aromatic amines, a palladium-catalyzed process is required to achieve good yields of the corresponding 1,8-naphthyridin-4(1H)-ones. rsc.orgrsc.org This method provides a versatile route to a range of 1,8-naphthyridin-4(1H)-one derivatives. rsc.orgresearchgate.net
Derivatization from Precursor 1,8-Naphthyridin-4(1H)-ones
Pre-existing 1,8-naphthyridin-4(1H)-ones serve as versatile precursors for the synthesis of 4-amino-1,8-naphthyridine derivatives. The keto group at the 4-position can be converted into an amino group through various chemical transformations.
One common method involves the conversion of the 4-oxo group to a 4-chloro group, which can then undergo nucleophilic substitution with an amine. Another approach is the direct conversion of the 4-oxo functionality to an amino group. For example, 1-hydroxy-1,8-naphthyridin-2(1H)-one has been modified at the 4-position by introducing various amino functionalities to create potent HIV-1 integrase inhibitors. acs.org
The synthesis of 1,8-naphthyridin-2-ones, which can be seen as precursors or analogs, has been achieved through methods like Dieckmann condensation. sci-hub.se Furthermore, the synthesis of 1,8-naphthyridine-2,7-diones has been accomplished via intramolecular cyclization of aminopyridone precursors. semanticscholar.org These varied approaches highlight the importance of 1,8-naphthyridin-4(1H)-ones as key intermediates in the synthesis of 4-amino-1,8-naphthyridine derivatives.
Regioselective and Stereoselective Synthetic Considerations
The synthesis of complex 1,8-naphthyridine derivatives often requires precise control over regioselectivity and stereoselectivity. Regioselectivity is crucial when multiple reactive sites are present in the starting materials or intermediates, while stereoselectivity is important when chiral centers are being created.
Regioselective synthesis has been a key consideration in many of the methodologies discussed. For example, in the Friedländer reaction with unsymmetrical ketones, the choice of catalyst can influence the regiochemical outcome of the cyclization. acs.org The use of a highly reactive and regioselective catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to provide excellent control in the synthesis of 2-substituted 1,8-naphthyridines. organic-chemistry.org A one-pot, three-component domino reaction for the synthesis of functionalized organic-chemistry.orgresearchgate.netnaphthyridine derivatives has also been reported to proceed with high regio- and stereoselectivity. rsc.org
The stereoselective synthesis of the tetracyclic core of (+)-naphthyridinomycin, a natural product containing the 1,8-naphthyridine scaffold, highlights the importance of stereocontrol. acs.org Key steps in this synthesis included an intramolecular Mizoroki-Heck reaction, an aromatic-aldehyde cyclization, and a stereoselective hydroboration to establish the required stereocenters. acs.org Such examples underscore the sophisticated strategies employed to achieve high levels of selectivity in the synthesis of complex 1,8-naphthyridine-containing molecules.
Chemical Modification and Derivatization Strategies of 1,8 Naphthyridin 4 Amine
Functionalization at the Exocyclic Amine Group (N-Derivatization)
The exocyclic amine at the 4-position of the 1,8-naphthyridine (B1210474) ring is a key site for chemical modification, offering a handle to introduce a wide variety of functional groups through N-derivatization.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the exocyclic amine of 1,8-naphthyridin-4-amine allows for its reaction with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. While direct acylation on this compound is a feasible synthetic route, much of the documented research focuses on the acylation of related amino-naphthyridines. For instance, the acetylation of 2-amino-5-trifluoromethyl-7-(aryl/alkyl)-1,8-naphthyridines has been successfully carried out. mdpi.com This reaction typically involves treating the amino-naphthyridine with an acylating agent like acetic anhydride. researchgate.net
Similarly, the synthesis of 1,8-naphthyridin-2-one-3-carboxylic acid derivatives often involves the formation of an amide bond. For example, 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide can be reacted with various reagents to form N-acylated derivatives. researchgate.net These examples suggest that the 4-amino group of this compound would readily undergo acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides to yield a diverse library of derivatives.
Table 1: Examples of Acylation on the 1,8-Naphthyridine Scaffold
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-5-trifluoromethyl-7-phenyl-1,8-naphthyridine | Acetic Anhydride | 2-Acetamido-5-trifluoromethyl-7-phenyl-1,8-naphthyridine | mdpi.com |
Formation of Schiff Bases and Hydrazone Derivatives
The reaction of primary amines with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation that has been applied to the 1,8-naphthyridine system. Schiff bases derived from 1,8-naphthyridines are synthesized by the condensation of an amino-naphthyridine with an appropriate aldehyde or ketone. ispub.commdpi.com For example, 2-hydrazino-3-(p-nitrophenyl)-1,8-naphthyridine readily reacts with benzaldehyde (B42025) under microwave irradiation to form the corresponding hydrazone (a class of Schiff base). niscpr.res.in
Furthermore, 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide has been used as a precursor to synthesize a series of Schiff bases by reacting it with various aromatic aldehydes. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.comnih.gov The formation of hydrazones from nalidixic acid hydrazide, a well-known 1,8-naphthyridine derivative, by condensation with isatin (B1672199) derivatives further illustrates the versatility of this reaction. semanticscholar.org
Table 2: Synthesis of Schiff Bases and Hydrazones from 1,8-Naphthyridine Derivatives
| 1,8-Naphthyridine Precursor | Carbonyl Compound | Product Type | Reference |
|---|---|---|---|
| 2-Hydrazino-3-(p-nitrophenyl)-1,8-naphthyridine | Benzaldehyde | Hydrazone | niscpr.res.in |
| 1,8-Naphthyridin-2-one-3-carboxylic acid hydrazide | Aromatic Aldehydes | Arylidene-hydrazide | researchgate.net |
Alkylation and Arylation Reactions
N-alkylation and N-arylation of the exocyclic amine provide another avenue for diversification of the this compound core. These reactions introduce alkyl or aryl substituents, which can significantly influence the molecule's properties. While direct N-alkylation of this compound can be challenging to control, methods have been developed for related systems. For instance, N-alkylation of 1,5-naphthyridinones has been achieved using alkyl halides in the presence of a base. mdpi.comnih.gov Tandem Michael-SNAr annulation reactions have also been employed to synthesize 1-alkyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones from primary amines. acs.org
N-arylation, typically achieved through cross-coupling reactions, has also been explored. A functional 1,8-naphthyridine copper(I) complex has been shown to catalyze the N-arylation of imidazoles, demonstrating the utility of the naphthyridine scaffold in facilitating such transformations. niscpr.res.in The synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones via Suzuki coupling reactions of 4-halo-1,8-naphthyridin-2(1H)-ones with arylboronic acids is another example of introducing aryl groups to the naphthyridine system, although not directly on the exocyclic amine. researchgate.net
Substitutions on the 1,8-Naphthyridine Ring System
Beyond modifying the exocyclic amine, the 1,8-naphthyridine ring itself is amenable to substitution, allowing for the introduction of various functional groups at different positions.
Introduction of Halogen and Trifluoromethyl Groups
The incorporation of halogen atoms and trifluoromethyl (CF3) groups onto the 1,8-naphthyridine ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. The synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid from the corresponding 2-hydroxy derivative using phosphorus oxychloride is a well-established method for introducing a chlorine atom. ispub.com The synthesis of 4-halo-1,8-naphthyridin-2(1H)-ones has also been reported, which can then be used in further coupling reactions. researchgate.net
A significant advancement has been the development of methods to introduce the trifluoromethyl group. A convenient one-pot synthesis of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines has been achieved through the direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine. mdpi.comnih.gov This method provides a range of 5-trifluoromethyl-1,8-naphthyridines in moderate to good yields. mdpi.com
Table 3: Introduction of Trifluoromethyl Group at the C5-Position
| R¹ Substituent | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 2-Amino-7-phenyl-5-trifluoromethyl-1,8-naphthyridine | 67 | mdpi.comnih.gov |
| 4-Methylphenyl | 2-Amino-7-(4-methylphenyl)-5-trifluoromethyl-1,8-naphthyridine | 51 | mdpi.comnih.gov |
| 4-Methoxyphenyl | 2-Amino-7-(4-methoxyphenyl)-5-trifluoromethyl-1,8-naphthyridine | 53 | mdpi.comnih.gov |
| 4-Fluorophenyl | 2-Amino-7-(4-fluorophenyl)-5-trifluoromethyl-1,8-naphthyridine | 73 | mdpi.comnih.gov |
| 4-Bromophenyl | 2-Amino-7-(4-bromophenyl)-5-trifluoromethyl-1,8-naphthyridine | 61 | mdpi.com |
| 4-Nitrophenyl | 2-Amino-7-(4-nitrophenyl)-5-trifluoromethyl-1,8-naphthyridine | 63 | mdpi.comnih.gov |
| 2-Furyl | 2-Amino-7-(2-furyl)-5-trifluoromethyl-1,8-naphthyridine | 38 | mdpi.com |
Incorporation of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of alkyl, aryl, and heteroaryl moieties onto the 1,8-naphthyridine nucleus is a powerful tool for exploring structure-activity relationships. The aforementioned cyclocondensation reaction used to introduce the trifluoromethyl group also allows for the simultaneous introduction of various alkyl, aryl, and heteroaryl substituents at the C7-position. mdpi.comnih.gov
For example, using different 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, a variety of substituents such as methyl, phenyl, substituted phenyls, furyl, and thienyl groups have been successfully incorporated at the 7-position of the 2-amino-5-trifluoromethyl-1,8-naphthyridine scaffold. mdpi.com Furthermore, Suzuki coupling reactions provide a versatile method for creating C-C bonds, enabling the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones from their halo-precursors. researchgate.net The synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines showcases the introduction of both alkyl (cyclopropyl) and aryl/heteroaryl (pyrazolyl) groups onto the naphthyridine ring through a multi-step synthetic sequence. nih.gov
Table 4: Examples of Alkyl, Aryl, and Heteroaryl Substitutions on the 1,8-Naphthyridine Ring
| Position | Substituent | Method | Reference |
|---|---|---|---|
| C7 | Phenyl | Cyclocondensation | mdpi.comnih.gov |
| C7 | 4-Methylphenyl | Cyclocondensation | mdpi.comnih.gov |
| C7 | 2-Thienyl | Cyclocondensation | mdpi.com |
| C4 | Aryl | Suzuki Coupling | researchgate.net |
Carboxylation and Esterification Reactions
The introduction of carboxyl and ester functionalities onto the 1,8-naphthyridine scaffold is a key strategy for creating intermediates amenable to further derivatization, such as amide coupling. These reactions typically target the C3 position of the naphthyridine ring.
A common synthetic route involves the cyclization of precursors to form a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, which can then be esterified or coupled with various amines. For instance, ethyl 1,8-naphthyridine-3-carboxylate can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. tandfonline.com This acid (21) serves as a crucial intermediate for creating a library of 1,8-naphthyridine-3-carboxamide derivatives by reacting it with various functionalized amino acids. tandfonline.com The synthesis often begins with a Gould-Jacobs type reaction or a Grohe-Heitzer reaction to construct the core naphthyridine ring with the necessary functional groups at C3 and C4. scielo.org.mx
For example, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate, can be achieved efficiently using microwave-assisted methods which significantly reduce reaction times compared to conventional heating. scielo.org.mx Another approach involves the amidation of a pre-existing methyl ester at the C3 position. For example, methyl 2-((2,4-difluorobenzyl)amino)nicotinate can be prepared and subsequently cyclized to form the 1,8-naphthyridinone ring system, demonstrating the versatility of ester and amide functionalities in the synthesis of these scaffolds. acs.org
The following table summarizes representative esterification and carboxylation-related reactions on the 1,8-naphthyridine core.
Table 1: Examples of Carboxylation and Esterification Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl nicotino- ylacrylate (19) | K₂CO₃, Ethyl acetate | Ethyl 1,8-naphthyridine-3-carboxylate (20) | tandfonline.com |
| Ethyl 1,8-naphthyridine-3-carboxylate (20) | Acidic hydrolysis | 1,8-Naphthyridine-3-carboxylic acid (21) | tandfonline.com |
| 1,8-Naphthyridine-3-carboxylic acid (21) | Functionalized amino acids (3-18), coupling agents | 1,8-Naphthyridine-3-carboxamide derivatives (22-62) | tandfonline.com |
| 2-Amino-6-chloronicotinic acid, Diethyl malonate | Acetic anhydride, then Dowtherm A, 250 °C | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (3) | scielo.org.mx |
| Methyl 2-fluoronicotinate | 2,4-Difluorobenzylamine | Methyl 2-((2,4-difluorobenzyl)amino)nicotinate (8) | acs.org |
Annulation and Fused Ring System Formation Based on the this compound Scaffold
The construction of fused ring systems onto the 1,8-naphthyridine-4-amine scaffold is a powerful strategy for generating novel polycyclic heterocycles with complex three-dimensional structures. These annulation reactions expand the chemical space and often lead to compounds with unique biological properties.
A prominent example is the synthesis of pyrazolo[3,4-b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-5-amines. These compounds can be synthesized via a microwave-assisted Friedländer annulation, which involves the condensation of a heterocyclic o-aminonitrile with a cyclic ketone, catalyzed by zinc chloride. mdpi.com This method is noted for being environmentally friendly and providing good yields. mdpi.comresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused pyrazolonaphthyridine system. researchgate.net
Another powerful technique for forming fused systems is the domino or cascade annulation. A [3+3] annulation strategy has been successfully employed to synthesize 3-substituted 1,8-naphthyridin-2(1H)-ones from 2-fluoronicotinaldehyde and activated acetamides. mdpi.com This process involves a sequence of Aldol addition, intramolecular SNAr (nucleophilic aromatic substitution), and dehydration, all occurring in a single pot. mdpi.com Similarly, dihydrobenzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridines fused with pyrrolidinetriones have been prepared through an intermolecular cascade annulation involving a Michael addition followed by aniline (B41778) fragment transfer and SNAr processes. rsc.orgrsc.org
The following table presents examples of annulation reactions based on the 1,8-naphthyridine scaffold or leading to its formation as part of a fused system.
Table 2: Examples of Annulation and Fused Ring System Formation
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-3-cyano-4-p-tolyl-1H-pyrazole (1a) | Cyclohexanone (2b) | ZnCl₂, EtOH, Microwave (150 W), 15 min | 8-Methyl-10-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-5-amine (3d) | mdpi.comresearchgate.net |
| 2-Fluoronicotinaldehyde (9) | Phenylacetamide (10) | K₂CO₃, DMF, 90 °C, 3 h | 3-Phenyl-1,8-naphthyridin-2(1H)-one | mdpi.com |
| 3-((4-Bromophenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione (1a) | (E)-3-(2-Chloroquinolin-3-yl)-1-phenylprop-2-en-1-one (2a) | DBU, CH₃CN, 80 °C | Dihydrobenzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridine-ylidene-pyrrolidinetrione derivative (3a) | rsc.orgrsc.org |
| 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-yn-1-one | Aliphatic or benzylic amines | Pd(PPh₃)₄, K₂CO₃, DMF, 120 °C, 3 h | 1,2-Disubstituted benzo[b] Current time information in Bangalore, IN.smolecule.comnaphthyridin-4(1H)-ones | uni-rostock.de |
Biological and Pharmacological Investigations of 1,8 Naphthyridin 4 Amine Derivatives
Anti-Cancer Activity and Molecular Mechanisms
Derivatives of the 1,8-naphthyridine (B1210474) ring system have demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including those derived from solid tumors such as lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.govacs.org The anti-cancer potential of these compounds stems from their ability to interfere with multiple crucial cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.
One of the key mechanisms by which 1,8-naphthyridine derivatives exert their anti-cancer effects is through the inhibition of DNA topoisomerases. These enzymes are vital for DNA replication, transcription, and repair, making them critical targets in cancer therapy.
Several studies have shown that 1,8-naphthyridine derivatives can act as potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.net For instance, Vosaroxin, a prominent anti-cancer agent containing the 1,8-naphthyridine moiety, functions as a topoisomerase II inhibitor. researchgate.net Molecular docking studies of a novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivative, compound 8b, revealed that it intercalates with the DNA segment of topoisomerase II, mimicking the action of Vosaroxin and demonstrating high inhibitory activity against HepG2 liver cancer cells. researchgate.net
Similarly, other derivatives have shown the ability to inhibit DNA gyrase, a bacterial type II topoisomerase. nih.govnih.gov The prototypical 1,8-naphthyridine, nalidixic acid, selectively blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Further research has identified other derivatives, such as 7-Amino-4-methyl-1,8-naphthyridin-2-ol, that can bind to the active site of topoisomerase II. A derivative of nalidixic acid has also been reported as a potent inhibitor of both TopoIIα and TopoIIβ. mdpi.com
Table 1: Selected 1,8-Naphthyridine Derivatives as Topoisomerase Inhibitors
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference(s) |
| Vosaroxin | Topoisomerase II | Clinically investigated 1,8-naphthyridine anticancer agent. | researchgate.netresearchgate.net |
| Compound 8b (2,7-dimethyl-1,8-naphthyridine derivative) | Topoisomerase II | Intercalates with DNA segment of the enzyme; IC50 of 3.2 µg/mL against HepG2 cells. | researchgate.net |
| Nalidixic Acid Derivative | Topoisomerase IIα and Topoisomerase IIβ | Potent inhibitor of both isoforms. | mdpi.com |
| 7-Amino-4-methyl-1,8-naphthyridin-2-ol | Topoisomerase II | Binds to the active site of the enzyme. | |
| 7-methyl-1,8-naphthyridinone derivatives | DNA Gyrase | Showed IC50 range of 1.7–13.2 µg/mL against DNA gyrase. | nih.gov |
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anti-cancer drugs. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of tubulin polymerization.
Substituted 2-thienyl-1,8-naphthyridin-4-ones have been shown to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration, with potency comparable to powerful natural antimitotic agents like podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.govacs.org One of the most cytotoxic compounds in this series, compound 40, was also a potent inhibitor of colchicine (B1669291) binding to tubulin. nih.govacs.org
The inhibition of tubulin dynamics by these compounds directly impacts cell division. A 4-phenyl-1,8-naphthyridine derivative was found to impair mitotic spindle formation by targeting microtubular network dynamic instability. nih.gov This interference leads to a block in the G2/M phase of the cell cycle. nih.gov Similarly, 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (compound 7a) demonstrated effects on microtubules, which resulted in cell cycle arrest and subsequent apoptosis in hepatoma cells. nih.gov Derivatives of 2,3-dihydro-1,8-naphthyridin-4(1H)-one have also been noted for their antitumor properties via tubulin polymerization inhibition and induction of cell cycle arrest.
Table 2: Activity of 1,8-Naphthyridine Derivatives on Tubulin and Cell Cycle
| Compound/Derivative Class | Primary Effect | Consequence | Reference(s) |
| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Inhibition of tubulin polymerization | Potent cytotoxic effects (submicromolar ED50 values). | nih.govacs.org |
| 4-phenyl-1,8-naphthyridine derivative | Impaired mitotic spindle formation | Cell cycle arrest at G2/M phase. | nih.gov |
| 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (7a) | Effects on microtubules | Cell cycle arrest followed by apoptosis. | nih.gov |
| 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives | Inhibition of tubulin polymerization | Inhibition of cancer cell proliferation. |
Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. 1,8-Naphthyridine derivatives have been shown to trigger apoptosis in cancer cells through various intrinsic and extrinsic pathways, often involving the mitochondria.
One study detailed how a 4-phenyl-1,8-naphthyridine derivative initiates a cascade of cellular alterations beginning with peculiar changes in mitochondria. nih.gov This involves an initial increase in the mitochondrial membrane potential (MMP), followed by a subsequent loss of MMP, which leads to the release of apoptogenic factors and culminates in cell death by apoptosis. nih.govresearchgate.net The apoptotic process was confirmed by the observation of nuclear fragmentation and the appearance of a hypodiploid peak in flow cytometry analysis. researchgate.net
Other derivatives have shown similar capabilities. Compound 11, a 7-substituted 2,3-dihydro-1,8-naphthyridine, was found to induce apoptosis in human pancreatic cancer cells, confirmed by the induction of caspases 3/7 and DNA fragmentation. researchgate.net Furthermore, 7-Amino-1,8-naphthyridin-2(1H)-one has been observed to induce apoptosis in human leukemia cells via mitochondrial pathways.
Table 3: Apoptosis Induction by 1,8-Naphthyridine Derivatives
| Compound | Cell Line | Mechanism/Observation | Reference(s) |
| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Hep-2 (Larynx Carcinoma) | Altered mitochondrial membrane potential, release of apoptogenic factors, nuclear fragmentation. | nih.govresearchgate.net |
| Compound 11 (7-substituted 2,3-dihydro-1,8-naphthyridine) | MIA PaCa-2 (Pancreatic) | Induction of caspase 3/7, DNA fragmentation. | researchgate.net |
| 7-Amino-1,8-naphthyridin-2(1H)-one | Kasumi-1 (Human Leukemia) | Apoptosis induction through mitochondrial pathways, IC50 of 7 µM. | |
| 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (7a) | Hep3B (Hepatoma) | Apoptosis subsequent to cell cycle arrest. | nih.gov |
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. mdpi.com Dysregulation of kinase activity is a common feature of cancer, making them attractive targets for therapeutic intervention. The 1,8-naphthyridine scaffold has been utilized to develop inhibitors against several key protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Rat Sarcoma (Ras) proteins. researchgate.netresearchgate.net
Derivatives of quinolino-1,8-naphthyridine have been synthesized and evaluated for their Ras-GTP inhibitory activity. researchgate.net Compounds 13d and 14d from this series demonstrated the most potent biological activity against the NCl-H460 cell line, with IC50 values of 2.4 and 1.04 µM, respectively. researchgate.net Molecular docking studies confirmed the positioning of these active compounds into the Ras-GTP active site. researchgate.net
The EGFR tyrosine kinase is another important target. nih.gov A series of 1,8-naphthyridine Schiff base derivatives showed favorable binding energies to the EGFR tyrosine kinase in docking studies, suggesting their potential as inhibitors. researchgate.net Furthermore, a patent has been filed for 2,4-diaryl-substituted nih.govresearchgate.netnaphthyridines as inhibitors of other kinases, such as TGF-beta receptor kinases, for the treatment of tumors. google.com
The ability to interact directly with DNA or to inhibit enzymes responsible for maintaining DNA integrity in cancer cells represents another avenue for the anti-cancer action of 1,8-naphthyridine derivatives. researchgate.net These mechanisms include DNA intercalation and the inhibition of telomerase.
Telomerase is an enzyme that is active in the vast majority of cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. mdpi.comnih.gov A key strategy to inhibit telomerase is the stabilization of G-quadruplex DNA structures that can form in telomeric regions. mdpi.comnih.gov Bisquinolinium derivatives of 1,8-naphthyridine have been reported as potent and selective G-quadruplex DNA stabilizing agents. acs.org These ligands bind tightly to quadruplex DNA and can increase the melting temperature (T_m) of human telomeric G-quadruplex DNA by up to 21°C, while having a minimal effect on duplex DNA. acs.org Naphthyridine dimers have also been shown to bind to human telomeric sequences and inhibit telomerase. unibs.it
In addition to targeting telomerase, some derivatives act as DNA intercalating agents, inserting themselves between DNA base pairs. researchgate.net Molecular docking of certain 1,8-naphthyridine derivatives has shown that they can intercalate with the DNA segment of the topoisomerase II complex, which contributes to their cytotoxic activity. researchgate.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Targeting angiogenesis is therefore a key anti-cancer strategy. Some 1,8-naphthyridine derivatives have demonstrated anti-angiogenic properties.
For example, compound 11, a 7-substituted 2,3-dihydro-1,8-naphthyridine, was shown to promote anti-angiogenic effects in in vitro assays. researchgate.net The cytotoxicity of this compound was notably enhanced in pancreatic cancer cells stimulated with fibroblast growth factor, a known promoter of angiogenesis. researchgate.net While direct and extensive studies on the anti-angiogenic properties of 1,8-naphthyridin-4-amine derivatives are still emerging, related heterocyclic compounds have been developed as inhibitors of key angiogenesis regulators like the Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comthieme-connect.com This suggests that modulation of angiogenic pathways is a plausible and promising mechanism of action for this class of compounds.
Anti-Infective Properties
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has attracted significant interest in medicinal chemistry due to the versatile biological activities of its derivatives. innovareacademics.intandfonline.com These compounds are recognized for a broad spectrum of pharmacological actions, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comresearchgate.netresearchgate.net
While some 1,8-naphthyridine derivatives may not exhibit strong direct antibacterial action, their true potential often lies in their ability to enhance the efficacy of existing antibiotics. nih.gov For instance, certain derivatives have shown minimal direct activity against multidrug-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of ≥1.024 µg/mL. nih.govmdpi.com However, their role as antibiotic modulators is significant. nih.gov
A primary mechanism by which 1,8-naphthyridine derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, also known as topoisomerase II. nih.govmdpi.com This enzyme is crucial for bacterial DNA replication and survival. mdpi.com By binding to and inhibiting DNA gyrase, these compounds disrupt essential cellular processes, leading to bacterial cell death. mdpi.comnih.gov The structural similarity of 1,8-naphthyridines to fluoroquinolones, a class of antibiotics that also target DNA gyrase, underpins this mechanism. nih.govmdpi.com
In silico and in vitro studies have confirmed that 1,8-naphthyridine derivatives can effectively inhibit DNA gyrase. nih.govmdpi.com For example, a derivative, 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govmdpi.comnaphthyridine-3-carboxylic acid, was identified as a potent E. coli DNA gyrase inhibitor. researchgate.net Another study highlighted 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring as potential DNA gyrase inhibitors, with some compounds showing selective activity against resistant B. subtilis strains. mdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold was found to enhance this inhibitory activity. nih.govmdpi.com
Table 1: DNA Gyrase Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Target Organism/Enzyme | Activity | Reference |
|---|---|---|---|
| 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govmdpi.comnaphthyridine-3-carboxylic acid | E. coli DNA gyrase | Potent inhibitor | researchgate.net |
| 7-methyl-1,8-naphthyridinone derivatives with 1,2,4-triazole ring | DNA gyrase | IC₅₀ range: 1.7–13.2 µg/mL | nih.govmdpi.com |
| Brominated 7-methyl-1,8-naphthyridinone derivatives | DNA gyrase | Most potent in series | nih.gov |
Bacterial efflux pumps are a significant cause of multidrug resistance, as they actively transport antibiotics out of the bacterial cell. nih.gov Derivatives of 1,8-naphthyridine have been identified as inhibitors of these pumps, particularly NorA and MepA in Staphylococcus aureus. nih.govmdpi.comnih.gov The NorA efflux pump is responsible for extruding fluoroquinolones like norfloxacin, while MepA expels ciprofloxacin. nih.govmdpi.com
By inhibiting these efflux pumps, 1,8-naphthyridine derivatives can restore the effectiveness of antibiotics that would otherwise be expelled. researchgate.net For example, 1,8-naphthyridine sulfonamides have demonstrated the ability to inhibit NorA and MepA. mdpi.comaimspress.com In silico analysis suggests that these compounds bind favorably to the efflux pump proteins through hydrogen bonds and hydrophilic interactions. researchgate.net This inhibitory action is a key component of their synergistic effect with conventional antibiotics. aimspress.com Additionally, studies have shown that 1,8-naphthyridine sulfonamides can also inhibit other efflux pumps like QacC and QacA/B in S. aureus. mdpi.com
A significant attribute of 1,8-naphthyridine derivatives is their ability to act synergistically with existing antibiotics, particularly fluoroquinolones. nih.govnih.gov Although they may have high MIC values on their own, when combined with antibiotics like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960), they can dramatically reduce the MIC of these drugs against multi-resistant bacterial strains. nih.govnih.gov
For example, in the presence of a subinhibitory concentration of a 1,8-naphthyridine derivative, the MIC of ofloxacin against a multi-resistant E. coli strain was reduced from 32 to 4 µg/mL, and the MIC of lomefloxacin was reduced from 16 to 2 µg/mL. nih.gov This potentiation of antibiotic activity makes these derivatives promising candidates for developing therapies to combat multidrug-resistant infections. nih.govnih.gov
Table 2: Synergistic Activity of a 1,8-Naphthyridine Derivative with Fluoroquinolones against E. coli 06
| Antibiotic | Original MIC (µg/mL) | MIC with 1,8-Naphthyridine Derivative (µg/mL) | Fold Reduction | Reference |
|---|---|---|---|---|
| Ofloxacin | 32 | 4 | 8 | nih.gov |
| Lomefloxacin | 16 | 2 | 8 | nih.gov |
Derivatives of 1,8-naphthyridine have shown notable potential as antitubercular and antimycobacterial agents. bohrium.comnih.gov Several studies have synthesized and evaluated these compounds against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, including multidrug-resistant strains (MDR-TB). nih.govacs.org
One study reported a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, with compound ANA-12 showing significant anti-tuberculosis activity with a MIC of 6.25 μg/mL. bohrium.comnih.gov Other compounds in the same series also displayed moderate to good activity with MICs of 12.5 μg/mL. bohrium.comnih.gov Another highly potent compound, 10q (1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid), exhibited an MIC of 0.1 μM against both M. tuberculosis H37Rv and MDR-TB, making it significantly more potent than the first-line drug isoniazid (B1672263) against MDR-TB. mdpi.comacs.org In an in vivo model, this compound also demonstrated a reduction in bacterial load in lung and spleen tissues. acs.org
Furthermore, a series of 1,8-naphthyridine derivatives with varied substitutions at different positions were tested, with several compounds showing 38-96% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.net The piperidinyl group was identified as a particularly effective substituent for enhancing antimycobacterial activity. researchgate.net
Table 3: Antitubercular Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Target Strain | MIC | Reference |
|---|---|---|---|
| ANA-12 | M. tuberculosis H37Rv | 6.25 µg/mL | bohrium.comnih.gov |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 µg/mL | bohrium.comnih.gov |
| 10q | M. tuberculosis H37Rv & MDR-TB | 0.1 µM | acs.org |
| Various piperidinyl-substituted derivatives | M. tuberculosis H37Rv | % Inhibition: 38-96% at 6.25 µg/mL | researchgate.net |
The anti-infective spectrum of 1,8-naphthyridine derivatives also extends to antifungal properties. researchgate.netmdpi.com Various synthesized derivatives have been screened for their efficacy against pathogenic fungi.
One study investigated tetrahydrobenzo[b] nih.govmdpi.comnaphthyridine derivatives and found them to have strong antifungal efficacy against Candida albicans and Aspergillus fumigatus. mdpi.com Another series of N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives were evaluated, with compounds containing a chloro substituent showing the highest activity against A. niger and C. albicans, with MIC values ranging from 35.5 to 75.5 μg/mL. nih.gov
Furthermore, a series of pyrazolo[3,4-b] nih.govmdpi.comnaphthyridin-5-amines were synthesized and tested against Candida albicans and Cryptococcus neoformans. mdpi.com Compounds with a 4-p-tolyl substituent on the naphthyridine skeleton were particularly active against C. albicans. mdpi.com Research on 2-methyl-1,8-naphthyridines containing a Schiff base showed that derivatives with a halogen side chain were more toxic to phytopathogenic fungi like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net
Table 4: Antifungal Activity of Selected 1,8-Naphthyridine Derivatives
| Derivative Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| Tetrahydrobenzo[b] nih.govmdpi.comnaphthyridines | Candida albicans, Aspergillus fumigatus | Strong efficacy | mdpi.com |
| Thiazol-2-amine derivatives (with chloro substituent) | Aspergillus niger, Candida albicans | MIC: 35.5–75.5 μg/mL | nih.gov |
| Pyrazolo[3,4-b] nih.govmdpi.comnaphthyridin-5-amines (with 4-p-tolyl substituent) | Candida albicans | Most active in series | mdpi.com |
| 2-Methyl-1,8-naphthyridines with Schiff base (halogenated) | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | More toxic than other substitutions | researchgate.net |
Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the retroviral life cycle, making them a key area of interest for antiviral drug development. nih.govresearchgate.net Specifically, 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have shown significant promise. nih.govnih.gov These integrase strand transfer inhibitors (INSTIs) function by chelating metal ions within the enzyme's active site. nih.gov
Research has focused on modifying the 1,8-naphthyridine nucleus to enhance efficacy against wild-type HIV and, importantly, against drug-resistant mutant strains. nih.gov For instance, the introduction of new functionalities at the 4-position of the 1-hydroxy-1,8-naphthyridin-2(1H)-one ring system has been explored. acs.org
One study reported the development of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds with modifications at the 6-position of the naphthyridine scaffold. nih.gov One particular compound, designated 4d, which features an extended hexanol modification, demonstrated a broader ability to inhibit a panel of INSTI-resistant triple mutants compared to existing drugs like dolutegravir (B560016) (DTG) and bictegravir (B606109) (BIC). nih.gov These compounds have exhibited single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase in single-round replication assays. nih.govnih.gov Furthermore, they have shown improved potency against vectors carrying major drug-resistant integrase mutants and have displayed low toxicity in cell cultures. nih.gov
The structural basis for the activity of these compounds has been investigated, with studies suggesting that substituents at the 6-position of the 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine ring appear to interact with the same region as the ends of the unprocessed viral DNA. nih.gov Another line of research has explored 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives as potential inhibitors of HIV-1 RNase H, which shares a similar active site to integrase. umn.edu
A 1,8-naphthyridone derivative, HM13N, has been shown to potently inhibit HIV-1 replication by targeting Tat-mediated transcription, a different mechanism of action. acs.org This compound has demonstrated efficacy in acutely, chronically, and latently infected cells without readily selecting for resistance mutations in vitro. acs.org
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives | HIV-1 Integrase | Potent inhibition of wild-type and drug-resistant mutants. Compound 4d showed broader inhibition of triple mutants than DTG or BIC. | nih.gov |
| 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides | HIV-1 Integrase | Single-digit nanomolar antiviral potencies against HIV vectors with wild-type integrase. Improved potency against drug-resistant mutants. | nih.gov |
| 1,8-Naphthyridone derivative (HM13N) | HIV-1 Tat-mediated transcription | Potent inhibition of HIV-1 replication in various cell models with no observed resistance development in vitro. | acs.org |
Neurological and Central Nervous System (CNS)-Related Activities
The 1,8-naphthyridine scaffold has been recognized for its potential in treating a variety of neurological disorders, including epilepsy, neurodegenerative diseases, and depression. innovareacademics.inresearchgate.netresearchgate.net
Several derivatives of 1,8-naphthyridine have been synthesized and evaluated for their anticonvulsant activity. researchgate.netnih.govispub.com In one study, a series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were investigated. nih.govjst.go.jp Most of the synthesized compounds, with the exception of 2-(3'-phenylaminopropyloxy)-4-methyl-7-amino-1,8-naphthyridine, demonstrated significant anticonvulsant activity. researchgate.netnih.gov
The anticonvulsant effects of some of these derivatives were found to be comparable to the established drug diazepam. researchgate.netjst.go.jp Specifically, the following compounds, at a dose of 250 mg/kg, showed activity equivalent to diazepam at 5 mg/kg:
2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine researchgate.netjst.go.jp
2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine researchgate.netjst.go.jp
2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine researchgate.netjst.go.jp
The maximal electroshock seizure (MEST) threshold test in rodents is a common model for assessing potential anticonvulsant properties. google.com.na
| Compound | Anticonvulsant Activity | Reference |
|---|---|---|
| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Activity equivalent to diazepam (5 mg/kg) at a 250 mg/kg dose. | researchgate.netjst.go.jp |
| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | Activity equivalent to diazepam (5 mg/kg) at a 250 mg/kg dose. | researchgate.netjst.go.jp |
| 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine | Activity equivalent to diazepam (5 mg/kg) at a 250 mg/kg dose. | researchgate.netjst.go.jp |
Derivatives of 1,8-naphthyridine are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and multiple sclerosis. innovareacademics.inresearchgate.netresearchgate.netresearchgate.net
For Alzheimer's disease, research has focused on developing 1,8-naphthyridine derivatives that can act as cholinesterase inhibitors and regulate cellular calcium levels. nih.govgoogle.com One study synthesized derivatives that showed moderate, selective inhibition of acetylcholinesterase (AChE) and also blocked voltage-dependent Ca2+ channels. nih.gov A specific derivative, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine-3-carboxylate (compound 14), exhibited a neuroprotective profile in various cellular models of Alzheimer's-related stress. acs.orgnih.gov This compound was shown to protect neuroblastoma cells from toxins and also prevented the inhibition of protein phosphatase 2A (PP2A), an enzyme involved in tau dephosphorylation, a key pathological feature of Alzheimer's disease. acs.orgnih.gov
In the context of multiple sclerosis (MS), a chronic autoimmune neurodegenerative disorder, 1,8-naphthyridine derivatives have been investigated for their immunomodulatory effects, often linked to their interaction with cannabinoid CB2 receptors. researchgate.netunipi.it The CB2 receptor is known to have a protective function in neurological disorders with an autoimmune component. unipi.it A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, was developed as a selective CB2 receptor agonist. unipi.it This compound demonstrated the ability to modulate the immune response in cells isolated from MS patients, suggesting its potential as an orally administered drug for such pathologies. unipi.it
The potential of 1,8-naphthyridine derivatives as antidepressants has also been an area of investigation. innovareacademics.inresearchgate.netdntb.gov.ua Research has explored their interaction with the serotonergic system, a key target for many antidepressant drugs.
One study investigated 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), a compound with a pA2 value comparable to the 5-HT3 antagonist ondansetron. nih.gov Both acute and chronic administration of NA-2 produced antidepressant-like effects in rodent models, such as the forced swim test and tail suspension test. nih.gov Interaction studies suggested that the antidepressant-like effects of NA-2 are mediated through a serotonergic mechanism. nih.gov
Another compound, BNC210 (6-[(2,3-dihydro-1H-inden-2-yl)amino]-1-ethyl-3-(4-morpholinylcarbonyl)-1,8-naphthyridin-4(1H)-one), has been characterized as a selective negative allosteric modulator of the alpha 7 nicotinic acetylcholine (B1216132) receptor. nih.gov Phenotypic screening identified its anxiolytic-like and antidepressant-like activity in rodent models, without the sedative effects associated with some current antidepressant medications. nih.gov
Other Pharmacological Activities
A significant body of research has demonstrated the potent anti-inflammatory and analgesic properties of 1,8-naphthyridine derivatives. innovareacademics.inresearchgate.netnih.gov
One series of studies focused on 5-(alkylamino)-9-isopropyl innovareacademics.innih.govnih.gov triazolo[4,3-a] nih.govacs.orgnaphthyridines with a carboxamide (CONHR) group at the 6-position. innovareacademics.innih.gov These compounds were evaluated for their anti-inflammatory activity in rats, with some showing significant oedema inhibition. innovareacademics.in For example, compound 1d in one study was a highly effective anti-inflammatory agent, showing 80% inhibition of oedema. nih.gov Interestingly, N-monosubstituted 5-aminoderivatives generally appeared to be more potent as anti-inflammatory agents, while the corresponding N,N-disubstituted compounds exhibited stronger analgesic activity. nih.gov
Another study synthesized 1,8-naphthyridine-3-carboxamide derivatives and evaluated their anti-inflammatory and anticancer activities. tandfonline.com These compounds were found to downregulate proinflammatory cytokines, which provides a molecular basis for their anti-inflammatory effects. tandfonline.com
| Compound Series | Activity | Key Findings | Reference |
|---|---|---|---|
| 5-(alkylamino)-9-isopropyl innovareacademics.innih.govnih.govtriazolo[4,3-a] nih.govacs.orgnaphthyridines | Anti-inflammatory | Compound 1d showed 80% oedema inhibition. N-monosubstituted derivatives were generally more potent anti-inflammatory agents. | nih.gov |
| 5-amino innovareacademics.innih.govnih.govtriazolo[4,3-a] nih.govacs.orgnaphthyridine-6-carboxamides | Analgesic | N,N-disubstituted derivatives exhibited higher analgesic activity. | nih.gov |
| 1,8-Naphthyridine-3-carboxamide derivatives | Anti-inflammatory | Activity linked to the downregulation of proinflammatory cytokines. | tandfonline.com |
Antihypertensive and Cardiac System Modulation
Derivatives of 1,8-naphthyridine have been identified as possessing noteworthy antihypertensive properties. innovareacademics.innih.gov A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and evaluated for their potential to lower blood pressure. nih.gov The primary mechanism of action for these compounds appears to be vasodilation. nih.gov
Several compounds from this series demonstrated significant potency. nih.gov Notably, one compound exhibited a particularly high pIC50 value of 6.92, indicating strong vasorelaxant activity. nih.gov Further investigations into the mechanism of this vasodilation revealed that some of these derivatives may act as inhibitors of guanylate cyclase. nih.gov Additionally, selected compounds were tested for their effects on ATP-sensitive potassium channels, with results suggesting they may have activating properties on these channels. nih.gov
Certain 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines have also been investigated for their cardiac activities. researchgate.net Some of these compounds exhibited sympathetic blocking activity, suggesting a potential role in modulating the sympathetic nervous system's influence on the heart. researchgate.net The diverse biological activities of 1,8-naphthyridine derivatives extend to ionotropic properties as well. researchgate.netinnovareacademics.in
Table 1: Antihypertensive Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Structure | Activity | Mechanism of Action |
|---|---|---|---|
| 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives | Variously substituted at positions 2 and 7 | Antihypertensive | Vasodilation, possible guanylate-cyclase inhibition, ATP-sensitive potassium channel activation nih.gov |
| 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines | Varied substitutions at the 2-position | Cardiac system modulation | Sympathetic blocking activity researchgate.net |
Anti-Allergic and Bronchodilator Activities
The therapeutic potential of 1,8-naphthyridine derivatives extends to the management of allergic reactions and respiratory conditions. researchgate.netnih.gov These compounds have been investigated for their anti-allergic and bronchodilator effects. nih.govnih.gov
A study focused on new 1,8-naphthyridine-3-carboxylic acid derivatives demonstrated their potential as antihistaminic agents. nih.gov One particular compound, 5a1, showed a promising bronchorelaxant effect in in-vivo models using guinea pigs. researchgate.net This suggests that these derivatives could antagonize the effects of histamine (B1213489), a key mediator in allergic responses and bronchoconstriction. nih.gov The mechanism of action is believed to involve the antagonism of histamine and leukotriene-induced bronchospasm. nih.gov
Table 2: Anti-Allergic and Bronchodilator Activity of a 1,8-Naphthyridine Derivative
| Compound | Structure | Activity | Model |
|---|---|---|---|
| 5a1 | 1,8-naphthyridine-3-carboxylic acid derivative | Antihistaminic, Bronchodilator | In vivo (guinea pig) researchgate.net |
Anti-Osteoporotic and Platelet Aggregation Inhibition
Research has also highlighted the potential of 1,8-naphthyridine derivatives in bone health and hematology. researchgate.net Specifically, these compounds have been investigated for their anti-osteoporotic and platelet aggregation inhibitory activities. researchgate.netnih.gov
The anti-osteoporotic activity of some 1,8-naphthyridine derivatives is linked to their function as αvβ3 antagonists. researchgate.netnih.gov The αvβ3 integrin is involved in bone resorption by osteoclasts, and its inhibition can help in preventing bone loss, a hallmark of osteoporosis.
In addition to their effects on bone, certain derivatives have been shown to inhibit platelet aggregation. researchgate.netnih.gov This antiplatelet activity suggests a potential role in preventing thrombosis and other cardiovascular events where platelet aggregation is a key factor.
Gastric Antisecretory and Antioxidant Properties
The pharmacological profile of 1,8-naphthyridine derivatives also includes gastroprotective and antioxidant effects. researchgate.netnih.gov Several derivatives have demonstrated potent gastric antisecretory properties, making them potential candidates for treating conditions like peptic ulcers. innovareacademics.in
Specifically, 2-oxo-l,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and shown to possess efficient gastric antisecretory activity. innovareacademics.in For instance, ethyl 4-amino-l-ethyl-l,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylic acid and an ester of substituted 4-(4-methyl-l-piperazinyl) l,8-naphthyridine-3-carboxylic acid displayed significant gastric antisecretory properties. innovareacademics.in Another derivative, ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, also exhibited potent gastric antisecretory effects. evitachem.com
Furthermore, various 1,8-naphthyridine derivatives have been found to possess antioxidant activity. researchgate.netnih.gov A study on spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety showed that these compounds exhibited significant antioxidant activity in a DPPH free radical scavenging assay. researchgate.net Two compounds, 8b and 4c, displayed particularly high antioxidant activity. researchgate.net
Table 3: Gastric Antisecretory and Antioxidant Activities of 1,8-Naphthyridine Derivatives
| Compound Class/Derivative | Activity | Key Findings |
|---|---|---|
| 2-oxo-l,8-naphthyridine-3-carboxylic acid derivatives | Gastric Antisecretory | Showed efficient gastric antisecretory properties innovareacademics.in |
| Ethyl 4-amino-l-ethyl-l,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylic acid | Gastric Antisecretory | Exhibited good gastric antisecretory properties innovareacademics.in |
| Ester of substituted 4-(4-methyl-l-piperazinyl) l,8-naphthyridine-3-carboxylic acid | Gastric Antisecretory | Exhibited good gastric antisecretory properties innovareacademics.in |
| Ethyl 4-hydroxy-1-isopropyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | Gastric Antisecretory | Possessed potent gastric antisecretory properties evitachem.com |
| Spiro β-lactams and thiazolidinones with 1,8-naphthyridine moiety (Compounds 8b and 4c) | Antioxidant | Showed high antioxidant activity in DPPH assay researchgate.net |
Adenosine (B11128) Receptor and Cannabinoid Receptor Ligand Activity
Derivatives of 1,8-naphthyridine have emerged as significant ligands for both adenosine and cannabinoid receptors, indicating their potential in modulating various physiological processes controlled by these receptor systems. semanticscholar.orgnih.gov
Adenosine Receptor Ligand Activity
A series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their affinity at adenosine receptors. nih.gov While these compounds generally lacked affinity for the A1 adenosine receptor, many demonstrated interesting affinity and selectivity for the A2A adenosine receptor. nih.gov The 1,8-naphthyridin-4-one scaffold has been identified as a key structural feature for these A2A adenosine receptor ligands. nih.gov
Cannabinoid Receptor Ligand Activity
The search for new cannabinoid receptor ligands has led to the investigation of 1,8-naphthyridine derivatives. nih.gov A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were synthesized and assayed for their binding to both CB1 and CB2 cannabinoid receptors. nih.gov The results indicated that these derivatives generally possess a greater affinity for the CB2 receptor than the CB1 receptor. nih.gov
Specifically, derivatives 6a and 7a showed appreciable affinity for the CB2 receptor with Ki values of 5.5 and 8.0 nM, respectively. nih.gov Other compounds, such as 4a, 5a, and 8a, also exhibited good CB2 affinity. nih.gov Furthermore, compounds 3g-i and 18 demonstrated good CB2 selectivity. nih.gov The 1,8-Naphthyridine-2(1H)-one scaffold has also been investigated for developing selective cannabinoid receptor ligands. researchgate.net
Table 4: Adenosine and Cannabinoid Receptor Ligand Activity of 1,8-Naphthyridine Derivatives
| Compound Class/Derivative | Receptor Target | Key Findings |
|---|---|---|
| 1,8-Naphthyridin-4-one derivatives | Adenosine A2A Receptor | Showed interesting affinity and selectivity for A2A AR nih.gov |
| 1,8-Naphthyridin-4(1H)-on-3-carboxamide derivatives | Cannabinoid Receptors | Greater affinity for CB2 than CB1 receptor nih.gov |
| Derivatives 6a and 7a | Cannabinoid CB2 Receptor | Appreciable affinity with Ki values of 5.5 and 8.0 nM nih.gov |
| Derivatives 4a, 5a, and 8a | Cannabinoid CB2 Receptor | Good CB2 affinity nih.gov |
| Derivatives 3g-i and 18 | Cannabinoid CB2 Receptor | Good CB2 selectivity nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design for 1,8 Naphthyridin 4 Amine Analogs
Influence of Substituents on Biological Efficacy
The biological activity of 1,8-naphthyridin-4-amine derivatives can be significantly modulated by the introduction of various substituents at different positions of the naphthyridine ring system. These modifications can affect the molecule's ability to interact with its biological target, as well as its physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Role of Amino Group Substitution at Position 4
The amino group at the C-4 position is a critical determinant of the biological activity in many this compound analogs. Modifications at this position can lead to significant changes in potency and selectivity. For instance, in a series of 2,8-disubstituted-1,5-naphthyridines, N-acetylation or urea (B33335) formation on the amino group at a comparable position led to a 6- to 9-fold loss of antiplasmodial activity, highlighting the importance of a basic nitrogen at this position for maintaining efficacy. acs.org The introduction of a primary amino group is a notable feature in some potent fluoroquinolone analogs, distinguishing them from other compounds in the same class. srce.hr
Furthermore, the nature of the substituent on the amino group can dictate the specific biological target. For example, in the design of cannabinoid receptor ligands, an aliphatic or aromatic carboxamide group at position 3, coupled with an alkyl or arylalkyl substituent at position 1, was a key structural requirement. nih.gov
Impact of Substituents at Positions C-2, C-3, C-5, C-6, and C-7
Systematic modifications at various carbon positions of the 1,8-naphthyridine (B1210474) ring have provided valuable insights into the structure-activity relationships of these compounds.
C-2 Position: The substituent at the C-2 position can significantly influence activity. In a study of 1,5-naphthyridine (B1222797) analogs, keeping an N-methylaminopiperidine group at the 8-position constant, the removal of a trifluoromethyl (CF3) group from the 3-pyridyl substituent at the C-2 position resulted in a 10-fold decrease in antiplasmodial activity against Plasmodium falciparum. nih.gov
C-3 Position: The C-3 position is often a key site for modification. The introduction of a carboxamide group at this position has been explored for developing cannabinoid receptor ligands. nih.govebi.ac.uk In other studies, the presence of a carboxylic acid at C-3 is a common feature in many antibacterial 1,8-naphthyridine derivatives. nih.gov For instance, in a series of antihistaminic agents, 1,8-naphthyridine-3-carboxamides were synthesized and evaluated. nih.gov
C-5 Position: Substitution at the C-5 position can have a notable impact on cytotoxic activity. The introduction of an amino group at this position did not substantially affect cytotoxic activity in one study. nih.gov However, the presence of 5-chloro or 5-trifluoromethyl groups led to a 5- to 10-fold decrease in cytotoxic activity. nih.gov In another series of antibacterial agents, 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were investigated. acs.org
C-6 Position: The substituent at the C-6 position is also crucial for biological activity. A 6-unsubstituted 1,8-naphthyridine structure was found to have the most potent cytotoxic activity, being twice as potent as its 6-fluoro analog. nih.gov The introduction of a bromine atom at the C-6 position of a 1,8-naphthyridinone scaffold was shown to enhance antibacterial activity. nih.gov
C-7 Position: The C-7 position is a common site for modification to improve antibacterial potency. For example, aminopyrrolidine derivatives at the C-7 position exhibited more potent cytotoxic activity than other amines or carbon derivatives. nih.gov Specifically, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative showed potent in vitro and in vivo cytotoxic activity. nih.gov In the context of antibacterial agents, 7-[3-(1-aminoethyl)pyrrolidin-1-yl] and DL-7-(3-amino-1-pyrrolidinyl) derivatives have demonstrated significant activity. nih.gov
Table 1: Effect of Substituents on the Biological Activity of 1,8-Naphthyridine Analogs
| Position | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Removal of CF3 from 3-pyridyl | 10-fold decrease in antiplasmodial activity | nih.gov |
| C-5 | Amino group | No substantial effect on cytotoxic activity | nih.gov |
| C-5 | Chloro or Trifluoromethyl | 5- to 10-fold decrease in cytotoxic activity | nih.gov |
| C-6 | Unsubstituted | Most potent cytotoxic activity (twice that of 6-fluoro analog) | nih.gov |
| C-6 | Bromine | Enhanced antibacterial activity | nih.gov |
| C-7 | Aminopyrrolidine derivatives | More potent cytotoxic activity than other amines | nih.gov |
| C-7 | trans-3-methoxy-4-methylaminopyrrolidinyl | Potent in vitro and in vivo cytotoxic activity | nih.gov |
Heteroaryl and Aryl Ring Conjugation Effects
The conjugation of heteroaryl and aryl rings to the 1,8-naphthyridine scaffold can significantly influence the electronic properties and, consequently, the biological activity of the resulting compounds. Expanding the π-electron system through conjugation with these rings often leads to a bathochromic shift (redshift) in the absorption and emission wavelengths. frontiersin.org For instance, the introduction of an aryl group at the 2-position with either electron-withdrawing or electron-donating groups can significantly affect the quantum yield of fluorescent derivatives. frontiersin.org
In the context of anticancer activity, hybrid compounds derived from the 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold have shown significant inhibition of cancer cell proliferation. The fusion of a pyrazole (B372694) ring to form 4,5-dihydro-1H-pyrazolo[4,3-c] ebi.ac.uknih.govnaphthyridines has been explored for modulating benzodiazepine (B76468) receptor activity.
Conformational and Stereochemical Considerations in Activity
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For this compound analogs, these factors can be critical for achieving high potency and selectivity.
The introduction of chiral centers can lead to enantiomers with significantly different biological activities. This is because biological receptors are often chiral themselves, leading to stereospecific interactions. nih.gov For example, in a series of 7-(3-aminopyrrolidinyl) derivatives with cytotoxic activity, the (S,S)-isomer was selected for further development due to its potent activity against human tumor cell lines. nih.gov
Conformational restriction, achieved by introducing cyclic structures or rigid linkers, can lock the molecule into a specific bioactive conformation, thereby enhancing its affinity for the target. mdpi.com This strategy can also improve metabolic stability by preventing the molecule from adopting conformations that are susceptible to enzymatic degradation. The synthesis of conformationally restricted analogs of nicotine, for instance, has been a key area of research to develop novel nAChR agonists. mdpi.com
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of this compound analogs with enhanced potency and selectivity involves a multi-faceted approach that leverages the knowledge gained from SAR studies. Key principles include:
Molecular Hybridization: This approach involves combining pharmacophoric subunits from two or more known bioactive molecules to create new hybrid structures with improved properties. researchgate.net For example, a molecular hybridization approach was used to design and synthesize 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with anti-tuberculosis activity. rsc.org
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to design ligands that fit precisely into the active site. This often involves computational tools like molecular docking to predict the binding mode and affinity of designed compounds. acs.org
Bioisosteric Replacement: This strategy involves replacing a functional group in a lead compound with another group that has similar physical and chemical properties (a bioisostere). This can be used to improve potency, selectivity, or pharmacokinetic properties.
Introduction of Basic Groups: The addition of basic nitrogen atoms has been observed to enhance the antimalarial activity of several scaffolds. acs.org This principle can be applied to the design of new 1,8-naphthyridine-based antimalarial agents.
Targeting Specific Interactions: Detailed analysis of ligand-receptor interactions can guide the design of new analogs that make additional favorable contacts with the target, such as hydrogen bonds or hydrophobic interactions. For instance, the design of cannabinoid receptor ligands focused on incorporating specific carboxamide and alkyl or arylalkyl substituents to achieve high affinity and selectivity. nih.govebi.ac.uk
By systematically applying these principles, researchers can design and synthesize novel this compound analogs with optimized biological profiles for a wide range of therapeutic applications. tandfonline.comdntb.gov.ua
Computational and in Silico Studies of 1,8 Naphthyridin 4 Amine
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the intrinsic properties of the 1,8-naphthyridine (B1210474) scaffold. tandfonline.com DFT offers a favorable balance between computational accuracy and cost, making it a primary method for studying electronic structure, reactivity, and intermolecular interactions. tandfonline.com
DFT calculations are instrumental in analyzing the electronic landscape of 1,8-naphthyridine derivatives. By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a critical parameter indicating the chemical stability and reactivity of the molecule. researchgate.net
The distribution of electron density, significantly influenced by substituents on the naphthyridine ring, can be visualized through Molecular Electrostatic Potential (MESP) maps. tandfonline.com These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents or biological targets. tandfonline.com For instance, the introduction of electron-donating groups, such as the amine group in 1,8-naphthyridin-4-amine, or electron-withdrawing groups can substantially alter the electron density distribution and, consequently, the molecule's binding affinity to biological targets. researchgate.net The biological activity of compounds is considerably impacted by electronic effects and steric hindrance. researchgate.net
Quantum chemical calculations have been pivotal in understanding the plausible reaction mechanisms for the synthesis of the 1,8-naphthyridine core. nih.govacs.org For example, DFT has been used to model the energetics of intermediates and transition states in the Friedlander reaction, a classical method for synthesizing naphthyridines. acs.orgsmolecule.com These studies have revealed how catalysts, such as choline (B1196258) hydroxide (B78521), can lower the activation energy by forming specific hydrogen bonds with reactants, thereby facilitating the reaction. nih.govacs.org Similarly, the mechanism for Claisen-Schmidt condensation reactions to form derivatives like (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione has been detailed, showing the formation of an enolate intermediate followed by reaction with an aldehyde and subsequent dehydration. tandfonline.com
Non-covalent interactions (NCIs), especially hydrogen bonds, are crucial in both the synthesis and biological activity of 1,8-naphthyridine derivatives. acs.org DFT and NCI analysis are employed to gain insight into the role of hydrogen bonding in catalytic processes. acs.org Studies have demonstrated that catalysts can act as both proton acceptors and hydrogen-bond donors, stabilizing transition states and promoting high product yields. nih.govacs.org In the context of biological systems, the hydrogen-bonding capabilities of the this compound scaffold, with its pyridyl nitrogens and amine group, are key to its interaction with molecular targets like DNA or protein active sites. Hirshfeld surface analysis is another computational tool used to examine and visualize supramolecular interactions, quantifying the contribution of different contacts like O···H, C···H, and N···H to the crystal packing. mdpi.com
Molecular Modeling and Simulation Techniques
Molecular modeling and simulations extend the insights from quantum chemistry to larger, more complex biological systems, enabling the study of interactions between ligands like this compound and their protein or nucleic acid targets.
Molecular docking is a computational technique fundamental to structure-based drug design. japsonline.com It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecular target. tandfonline.comjapsonline.com This method has been extensively applied to 1,8-naphthyridine derivatives to identify potential biological targets and understand their binding modes at the molecular level. rsc.org By docking libraries of these compounds into the active sites of various proteins, researchers can rank them based on their docking scores and binding energies, prioritizing the most promising candidates for further synthesis and testing. japsonline.com
Docking studies have successfully predicted the interaction of 1,8-naphthyridine derivatives with a wide range of targets. For example, derivatives have been docked into the active sites of DNA Gyrase B, human A2A adenosine (B11128) receptors, the H1 histamine (B1213489) receptor, topoisomerase II, and enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. japsonline.comrsc.orgnih.govresearchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.org For instance, the docking of one derivative into the topoisomerase II binding site showed it intercalating with the DNA segment, similar to the known inhibitor Vosaroxin. researchgate.net
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 1,8-Naphthyridine derivatives | DNA Gyrase B | The scaffold shows structural complementarity with the target's active site. | japsonline.com |
| 1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one derivatives | Human A2A Adenosine Receptor | Compound 10c showed a high docking score of -8.407 and a binding energy of -56.60 kcal/mol. | nih.gov |
| 1,8-Naphthyridine-3-carboxylic acid derivatives | Histamine H1 Receptor | Docking was used to understand the binding mode and molecular interactions in the active site. | rsc.org |
| 2,7-Dimethyl-1,8-naphthyridine (B83737) derivatives | Topoisomerase II | Compound 8b was found to intercalate with the DNA segment of the enzyme, similar to the reference drug Vosaroxin. | researchgate.net |
| 1,8-Naphthyridine-3-carbonitrile (B1524053) analogues | Enoyl-ACP reductase (InhA) | Docking analysis of compound ANA-12 was performed to evaluate its binding pattern in the active site. | nih.gov |
| Tetrahydropyrido-naphthyridine derivative (10j) | Human Serotonin (B10506) Transporter (hSERT) | The molecule binds to active site residues, stabilized primarily by hydrophobic contacts. | acs.org |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are used to validate docking results and provide a more profound understanding of the binding process. nih.govnih.gov By simulating the movement of atoms over a period, typically nanoseconds, researchers can observe the flexibility of the ligand and protein and analyze the persistence of key intermolecular interactions. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME studies are crucial in the early phases of drug discovery to predict the pharmacokinetic profile of a compound. mdpi.com Various computational models and tools, such as SwissADME and QikProp, have been employed to evaluate 1,8-naphthyridine derivatives. nih.govijpba.inforesearchgate.netorientjchem.org These predictions help in assessing the "drug-likeness" of these molecules based on parameters like Lipinski's "Rule of Five". acs.org
Studies on a range of 1,8-naphthyridine derivatives have shown that these compounds generally exhibit properties predictive of good oral bioavailability. ijpba.infoacs.org For instance, in silico analysis of a series of 1,8-naphthyridine-3-carboxylic acid derivatives indicated favorable absorption and solubility profiles with negligible predicted toxicity. ijpba.info Another study utilizing QikProp for 22 different substituted 1,8-naphthyridine molecules found that they all satisfied Lipinski's rule, indicating their potential as drug candidates. acs.org These computational assessments look at key descriptors including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. acs.org
The following table summarizes the predicted ADME properties for representative 1,8-naphthyridine derivatives from various studies, highlighting their potential for favorable pharmacokinetics.
| Parameter | Predicted Value/Range | Significance | Reference |
| Molecular Weight | < 500 | Adherence to Lipinski's Rule of Five for oral bioavailability. | acs.org |
| Lipophilicity (logP) | < 5 | Indicates good absorption and permeation. | acs.org |
| Hydrogen Bond Donors | ≤ 5 | Affects solubility and membrane permeability. | acs.org |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding characteristics. | acs.org |
| Human Intestinal Absorption | Good | High probability of being absorbed from the gut. | tandfonline.com |
| BBB Permeability | Variable (-3.0 to 1.0) | Predicts the ability to cross the blood-brain barrier. | acs.org |
| CYP Enzyme Inhibition | Generally low | Low potential for drug-drug interactions via cytochrome P450 inhibition. | tandfonline.com |
This table is a compilation of data from studies on various 1,8-naphthyridine derivatives and does not represent a single compound.
In Silico Cytotoxicity and Safety Index Predictions
Computational methods are also used to predict the potential toxicity of compounds, providing an early assessment of safety. For the 1,8-naphthyridine class, in silico tools like TOPKAT have been used to analyze properties such as Ames mutagenicity, with predictions suggesting a low probability of toxicity for certain derivatives. japsonline.com
The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is a critical measure of a compound's therapeutic window. Several studies on 4-amino-1,8-naphthyridine derivatives have reported low cytotoxicity in cell-based assays, leading to favorable safety indices. nih.gov For example, some compounds in this series have shown SI values greater than 10,000. nih.gov
In vitro cytotoxicity assays against various cancer cell lines and normal cells provide essential data that complements in silico predictions. Studies on 1,8-naphthyridine-3-carbonitrile derivatives showed that while they were active against Mycobacterium tuberculosis, they exhibited low toxicity towards human embryonic kidney cells, with selectivity index values of 11 or higher. rsc.orgbohrium.com Similarly, other research has identified 1,8-naphthyridine derivatives with potent cytotoxicity against specific cancer cell lines, such as ovarian and colon cancer, while maintaining a reasonable safety index against normal cells. tandfonline.com
The table below presents a summary of cytotoxicity and safety index data for selected 1,8-naphthyridine derivatives from different research initiatives.
| Compound Type | Cell Line | Predicted/Observed Cytotoxicity (IC50/CC50) | Selectivity Index (SI) | Reference |
| 1,8-Naphthyridine-3-carboxamide derivative (Compound 47) | MIAPaCa (Pancreatic Cancer) | 0.41 µM | Not specified | tandfonline.com |
| 1,8-Naphthyridine-3-carboxamide derivative (Compound 36) | PA-1 (Ovarian Cancer) | 1.19 µM | ~7 (against CHO normal cells) | tandfonline.com |
| 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives | Various | Low µM range | >10,000 for several compounds | nih.gov |
| 1,8-Naphthyridine-3-carbonitrile derivative (ANA-12) | HEK293T (Normal Kidney) | >200 µM (estimated) | >27 | rsc.orgbohrium.com |
| Fused 1,8-Naphthyridine derivatives | Murine Splenic Macrophages | Variable | Low for most tested compounds | mdpi.com |
This table contains data for various derivatives of 1,8-naphthyridine and is intended to be illustrative of the general findings for this class of compounds.
Applications Beyond Medicinal Chemistry
Catalysis and Coordination Chemistry of 1,8-Naphthyridin-4-amine Ligands
The arrangement of nitrogen atoms within the 1,8-naphthyridine (B1210474) core makes it an exceptional ligand for metal ions. researchgate.net This has spurred significant research into the coordination chemistry of its derivatives and their catalytic applications.
Derivatives of 1,8-naphthyridine are recognized as effective polydentate nitrogen-donor ligands. nih.gov The two nitrogen atoms in the bicyclic structure are positioned in a way that is ideal for chelating various metal cations. researchgate.net This ability to form stable complexes with a wide range of transition metals is a cornerstone of their utility in catalysis and materials science. The planar and nitrogen-rich structure of the 1,8-naphthyridine scaffold facilitates its use in designing ligands for metal-organic frameworks (MOFs) and other catalytic systems. smolecule.com
The 1,8-naphthyridine framework is particularly noted for its ability to act as a binucleating ligand, capable of binding two metal ions in close proximity. researchgate.net This feature is due to the specific arrangement of the nitrogen atoms flanking the bicyclic system. Ligands based on this scaffold can link to metals through several coordination modes, including monodentate, chelating bidentate, and bridging fashions. nih.govuio.no The bridging mode (μ-κN1:κN8) is particularly significant as it involves two different metal centers. uio.no In some instances, this proximity can facilitate the formation of short metal-metal bonds. nih.gov The versatility of these ligands allows for the synthesis of stable dimetallic complexes with controlled metal-metal distances and geometries. researchgate.netresearchgate.net
| Coordination Mode | Description | Metal Centers Involved | Reference |
| Monodentate | Ligand binds to a single metal center through one nitrogen atom. | 1 | nih.govuio.no |
| Chelating Bidentate | Ligand binds to a single metal center through both nitrogen atoms. | 1 | nih.govuio.no |
| Bridging (μ-κN1:κN8) | Ligand bridges two separate metal centers, with each nitrogen coordinating to a different metal. | 2 | researchgate.netuio.no |
The metal complexes of 1,8-naphthyridine-based ligands have been successfully employed as catalysts in a variety of important organic transformations. researchgate.net These include reactions catalyzed by rhodium, iridium, ruthenium, copper, and nickel. researchgate.net
For instance, organometallic catalysts formed from 1,8-naphthyridine derivatives and metal ions have been shown to catalyze Suzuki cross-coupling reactions and aldehyde olefination. google.com Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing halo-derivatives of naphthyridines provide efficient access to (het)aryl derivatives. proprogressio.huresearchgate.net Furthermore, air-stable nickel(II) complexes supported by 1,8-naphthyridine ligands have been developed as universal catalysts for both C–N and C–O cross-coupling reactions under photolytic conditions, highlighting a move towards more sustainable catalytic systems. chemistryviews.org Derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) have been used in Horner-Wadsworth-Emmons based approaches for olefination reactions. beilstein-journals.org
| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Features | Reference |
| Suzuki Cross-Coupling | Palladium | Halo-1,8-naphthyridine derivatives | Good to excellent yields for (het)aryl derivatives. | google.comproprogressio.huresearchgate.net |
| Aldehyde Olefination | Not specified | 1,8-Naphthyridin-2-amine derivatives | Forms organo-metallic catalyst with metal-metal single bonds. | google.com |
| C-N/C-O Cross-Coupling | Nickel(II) | 2,7-dimethyl-1,8-naphthyridine (B83737) | Photosensitizer-free, promoted by LED light. | chemistryviews.org |
| Aldehyde Olefination | Not specified | 1,2,3,4-Tetrahydro-1,8-naphthyridine | Horner-Wadsworth-Emmons approach. | beilstein-journals.org |
The 1,8-naphthyridine unit is a valuable scaffold in supramolecular chemistry, which involves the study of chemical systems made up of multiple molecules. wikipedia.org These derivatives are utilized in the construction of molecular tweezers, selective molecular receptors, and self-assembling host-guest systems. researchgate.net The ability of the nitrogen atoms to participate in hydrogen bonding is crucial for these applications, allowing for the formation of stable, non-covalent complexes. google.commdpi.com
Researchers have synthesized 1,8-naphthyridine-based receptors and studied their binding capabilities with various guest molecules, demonstrating their potential in molecular recognition. mdpi.comacs.org The rigid structure and hydrogen-bonding capabilities of these compounds enable them to self-assemble into well-defined, one-dimensional structures or form intricate, discrete water clusters within their crystal lattices. psu.eduresearchgate.net This makes them building blocks for creating complex supramolecular architectures. acs.orgresearchgate.net
Metal Complexation Properties (e.g., Polydentate Nitrogen-Donor Ligands)
Materials Science Applications
The favorable electronic and photophysical properties of 1,8-naphthyridine derivatives have made them attractive candidates for use in advanced materials. researchgate.net Their rigid, planar structure and tunable luminescence are particularly advantageous in the field of organic electronics. acs.org
Compounds based on the 1,8-naphthyridine scaffold are actively being investigated for their application in organic light-emitting diodes (OLEDs). smolecule.comacs.org Their inherent luminescent properties and electron-deficient nature make them suitable for use as emitter and electron-transport materials in OLED devices. smolecule.comacs.orgresearchgate.net
Donor-acceptor type molecules incorporating a 1,8-naphthyridine unit as the acceptor have shown promise as thermally activated delayed fluorescence (TADF) emitters. acs.org A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and tested in OLEDs, demonstrating high fluorescence quantum yields and good thermal stability. researchgate.net These materials have been used to create single-layer OLEDs that emit light from yellow to white-pink, showcasing their potential for developing high-performance lighting and display technologies. researchgate.net
| OLED Application | Compound Type | Key Properties | Performance Metric | Reference |
| Emitter Material | N-type conjugated 1,8-naphthyridine oligomers | High fluorescence, thermal stability, reversible reduction | Max. brightness: 250 cd/m², Max. efficiency: 1.2 cd/A⁻¹ (Yellow emitter) | researchgate.net |
| TADF Emitter | Naphthyridine-based donor-acceptor compounds | Favorable horizontal orientation, high quantum efficiency | External quantum efficiencies up to 29.9% | acs.org |
| Emitter/Electron Transport | General 1,8-naphthyridine derivatives | Luminescent properties, electron-deficient character | Used in developing new OLED materials | smolecule.com |
Dye-Sensitized Solar Cells
The quest for renewable energy sources has propelled research into cost-effective and efficient photovoltaic technologies. Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells, and the design of the sensitizing dye is crucial to their performance. Derivatives of 1,8-naphthyridine have been identified as valuable components in the molecular engineering of organic dyes for DSSCs. nih.gov
The rigid and planar structure of the 1,8-naphthyridine nucleus, combined with its electron-rich nature, provides a robust scaffold for constructing donor-π-acceptor (D-π-A) dyes. These dyes are responsible for absorbing sunlight and injecting electrons into the semiconductor material, typically titanium dioxide (TiO₂), which is a fundamental process in the operation of a DSSC. nih.gov The efficiency of a DSSC is largely dependent on the dye's ability to absorb a broad spectrum of light, its electrochemical properties, and its binding affinity to the semiconductor surface.
In one study, an organic dimeric dye incorporating an N-alkyl-attached 1,8-naphthalamide derivative as the donor system was synthesized and evaluated in a DSSC. This dimeric dye (D-Dye) exhibited a maximum power conversion efficiency (PCE) of 7.1%, with an open-circuit voltage (V-oc) of 0.70 V and a short-circuit current density (J-sc) of 14.6 mA cm⁻². In comparison, a similar monomeric dye (M-Dye) showed a significantly lower PCE of 4.85% (V-oc = 0.67 V, J-sc = 9.93 mA cm⁻²). rsc.org The enhanced performance of the dimeric dye was attributed to the effective suppression of charge recombination and self-aggregation of the dye molecules on the TiO₂ surface. rsc.org Further enhancement in efficiency, up to 8.34%, was achieved through the co-adsorption of the dimeric dye with a standard ruthenium-based dye, N-719. rsc.org
Another research avenue has explored the use of ruthenium(II) complexes containing 2-(pyrid-2'-yl)-1,8-naphthyridine ligands as photosensitizers. These complexes demonstrate extended absorption into the red region of the visible spectrum due to the electron-withdrawing nature of the 1,8-naphthyridyl moiety, which lowers the energy of the ligand's π* orbital. acs.org Solar cells constructed with these dyes showed significant incident photon-to-current efficiencies (IPCE) in the spectral region beyond 625 nm, outperforming the benchmark N3 dye in this range. acs.org
Table 1: Photovoltaic Performance of 1,8-Naphthyridine-Based Dyes in DSSCs
| Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V-oc) (V) | Short-Circuit Current Density (J-sc) (mA cm⁻²) | Reference |
|---|---|---|---|---|
| D-Dye (Dimeric 1,8-naphthalamide derivative) | 7.1 | 0.70 | 14.6 | rsc.org |
| M-Dye (Monomeric 1,8-naphthalamide derivative) | 4.85 | 0.67 | 9.93 | rsc.org |
| D-Dye + N-719 (Co-adsorption) | 8.34 | 0.77 | 14.9 | rsc.org |
| Ruthenium(II) complex with 2-(pyrid-2'-yl)-1,8-naphthyridine ligand | Not specified | Not specified | High IPCE >625 nm | acs.org |
Fluorescent Probes and Sensors
The inherent fluorescence of the 1,8-naphthyridine scaffold has been harnessed for the development of highly sensitive and selective fluorescent probes and sensors for a variety of analytes. researchgate.netannualreviews.org These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), leading to changes in fluorescence intensity or wavelength upon binding with a target molecule. The 4-amino group in this compound derivatives often plays a crucial role as an electron-donating group, influencing the photophysical properties of the molecule. mdpi.com
Derivatives of 1,8-naphthyridine have been successfully employed as chemosensors for the detection of metal ions. For instance, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative was synthesized for the selective detection of mercury ions (Hg²⁺). This sensor exhibited fluorescence quenching upon interaction with Hg²⁺. nih.gov The photophysical properties of this sensor included an absorption maximum at 356 nm and a fluorescence emission maximum at 403 nm in a methanol/water mixture, with a quantum yield of 0.26. nih.gov
In another application, a new class of fluorescent probes based on an electron push-pull type 1,8-naphthyridine framework was designed for the detection of primary amines and proteins. These probes react with primary amines to yield highly emissive products with a large Stokes shift of over 70 nm, enabling their use in fluorescence bioimaging. nih.gov
Furthermore, 1,8-naphthyridine derivatives have been utilized as fluorescent probes for detecting nitroaromatic compounds, which are common components of explosives. Naphthyridine-based fluorescent probes have demonstrated complete fluorescence quenching in the presence of picric acid. rsc.org The mechanism of this quenching is attributed to the protonation of the amine and hydrogen bonding between the nitrogen atom of the naphthyridine ring and the picric acid molecule. rsc.org
The versatility of the 1,8-naphthyridine core is also evident in its application for recognizing biomolecules. For example, 2-amino-7-methyl-1,8-naphthyridine has been studied for its fluorescence quenching dynamics when interacting with DNA duplexes containing an abasic site, allowing for the recognition of specific nucleobases. nih.govacs.org
Table 2: Characteristics of 1,8-Naphthyridine-Based Fluorescent Probes
| Probe Derivative | Analyte | Sensing Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine-boronic acid derivative | Hg²⁺ | Fluorescence Quenching | Selective detection of Hg²⁺. λ-abs = 356 nm, λ-em = 403 nm, Quantum Yield = 0.26. | nih.gov |
| Electron push-pull 1,8-naphthyridine | Primary amines, Proteins | Fluorescence Enhancement | Large Stokes shift (>70 nm), suitable for bioimaging. | nih.gov |
| Naphthyridine-based probe | Picric Acid | Fluorescence Quenching | Complete quenching due to protonation and H-bonding. | rsc.org |
| 2-Amino-7-methyl-1,8-naphthyridine | DNA (abasic site) | Fluorescence Quenching | Recognition of specific nucleobases in DNA. | nih.govacs.org |
Research Methodologies and Characterization Techniques in 1,8 Naphthyridin 4 Amine Studies
Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry, UV/Vis Spectroscopy)
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 1,8-naphthyridine (B1210474) derivatives. ucsb.edu These methods provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize 1,8-naphthyridine derivatives. rsc.org
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule. For 1,8-naphthyridine derivatives, the signals for protons on the heterocyclic core and any substituents are observed at characteristic chemical shifts (δ), measured in parts per million (ppm). libretexts.org For example, in one study, the aromatic protons of a 2-phenyl-7-methyl-1,8-naphthyridine derivative were observed in the range of δ 7.5-8.4 ppm, while the methyl group protons appeared at δ 3.05 ppm. researchgate.net
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. lehigh.edu The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as bands in the IR spectrum. For instance, the synthesis of 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile was confirmed by the presence of an amide carbonyl (C=O) stretching frequency at 1694 cm⁻¹. rsc.org Similarly, other derivatives have shown characteristic bands for hydroxyl (OH) groups around 3350-3420 cm⁻¹ and nitrile (C≡N) groups around 2221-2244 cm⁻¹. rsc.orgresearchgate.net
Mass Spectrometry (MS) Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Electrospray ionization (ESI) is a common method used for 1,8-naphthyridine derivatives. The confirmation of synthesized compounds often involves comparing the calculated molecular weight with the experimentally observed m/z value of the molecular ion peak, such as [M+H]⁺. rsc.orgnih.gov
Table 1: Spectroscopic Data for a Representative 1,8-Naphthyridine Derivative (ANC-2) rsc.org
| Technique | Observed Data | Interpretation |
|---|---|---|
| IR (KBr, cm⁻¹) | 3350, 3016, 2244, 2221, 1680, 1491 | Presence of N-H, C-H, C≡N, and C=O functional groups |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.13 (t, 3H), 2.59 (q, 2H), 3.55 (s, 2H), 3.79 (s, 4H), 4.02 (s, 4H), 7.18 (d, 2H), 7.26 (d, 2H), 7.57 (dd, 1H), 8.35 (dd, 1H), 8.84 (dd, 1H), 9.05 (s, 1H) | Confirms the arrangement of protons on the ethylphenyl, piperazine, and naphthyridine moieties |
| ¹³C NMR (DMSO-d₆, δ ppm) | 169.58, 161.41, 155.22, 153.47, 147.85, 142.06, 135.91, 132.80, 128.02, 128.02, 122.28, 118.81, 116.27, 114.30, 99.31, 52.33, 52.33, 44.83, 44.51, 42.13, 27.93, 15.52 | Confirms the carbon framework of the entire molecule |
| ESI-MS (m/z) | Calculated for C₂₃H₂₄N₆O: 400.48; Found: 401.30 [M+H]⁺ | The found molecular weight corresponds to the expected structure |
UV/Vis Spectroscopy Ultraviolet-visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a compound. lehigh.edu This technique is particularly useful for studying compounds with chromophores, such as the aromatic 1,8-naphthyridine ring system. Some derivatives have been shown to exhibit intense blue fluorescent emissions, with maximum emission wavelengths (λmax) in the range of 380–410 nm in various solvents. nih.govrsc.org This property is also used to investigate the interaction of these compounds with metal ions. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For novel 1,8-naphthyridine derivatives, obtaining a single crystal suitable for X-ray diffraction analysis offers unambiguous proof of the synthesized structure. rsc.org For instance, the structure of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative (ANA-5) was confirmed using single-crystal X-ray diffraction, providing a deeper understanding of the compound's arrangement. rsc.orgnih.gov This method has also been successfully applied to determine the complex structures of metal complexes involving 1,8-naphthyridine ligands. nih.govrsc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of synthesized compounds. researchgate.net
Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive technique used extensively in the study of 1,8-naphthyridine derivatives to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. japsonline.comresearchgate.netaga-analytical.com.pl The technique involves spotting the compound on a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. chemistryhall.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. aga-analytical.com.pl The position of the compound is identified by its retention factor (Rf) value. hplc.sk
Column Chromatography For the purification of synthesized 1,8-naphthyridine derivatives, column chromatography, including flash chromatography, is frequently employed. This technique works on the same principles as TLC but on a larger scale, allowing for the isolation of pure compounds from reaction byproducts and unreacted starting materials. nih.gov The choice of solvent system (eluent) is often guided by preliminary TLC analysis. biotage.com
High-Performance Liquid Chromatography (HPLC) HPLC is a more advanced chromatographic technique that provides high-resolution separation and is used for the final purity analysis of compounds. researchgate.net Analytical HPLC can determine the purity of a sample with high accuracy (e.g., ≥95%) before it is submitted for biological screening. nih.gov
Biological Screening Assays
To evaluate the therapeutic potential of 1,8-naphthyridin-4-amine derivatives, a variety of in vitro biological assays are employed. These assays measure the compound's effect on cellular processes or its ability to inhibit the growth of microorganisms.
MTT Assay for Cytotoxicity and Cell Viability The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. nih.gov The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, living cells. aatbio.comabcam.comnih.gov The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. nih.govaatbio.com This assay is crucial for determining the cytotoxic effects of 1,8-naphthyridine derivatives on both cancerous and normal cell lines. nih.gov
IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. nih.gov In cancer research, the IC₅₀ value indicates the concentration needed to inhibit the growth of cancer cells by half. Several studies have reported the IC₅₀ values for 1,8-naphthyridine derivatives against various cancer cell lines. For example, some novel derivatives showed potent activity against the human breast cancer cell line (MCF7), with IC₅₀ values as low as 1.47 µM, which was more potent than the reference drug staurosporine (B1682477) (IC₅₀ = 4.51 µM). researchgate.net Another derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, also demonstrated powerful anti-proliferative activity on carcinoma cells. nih.gov
Table 2: Selected IC₅₀ Values of 1,8-Naphthyridine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | MCF7 (Breast) | 1.47 - 7.89 | researchgate.net |
| 1,8-Naphthyridine-3-carbonitrile derivatives | HEK293T (Kidney) | 330 - 752.86 | nih.gov |
| 4-Phenyl-1,8-naphthyridine derivative | Carcinoma Cells | Micromolar concentrations | nih.gov |
| Aaptamine derivatives (1,6-Naphthyridines) | HL60 (Leukemia) | 0.03 - 8.5 | nih.gov |
Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. japsonline.comnih.gov This assay is fundamental for assessing the antibacterial or antifungal activity of 1,8-naphthyridine derivatives. The broth microdilution method is a standard technique used to determine MIC values. nih.gov While some 1,8-naphthyridine derivatives show no direct antibacterial activity with high MIC values (≥ 1024 µg/mL), they can significantly enhance the activity of existing antibiotics like fluoroquinolones, demonstrating a synergistic effect. nih.gov In contrast, other derivatives have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 6.25 µg/mL. rsc.orgrsc.org
Table 3: MIC Values of 1,8-Naphthyridine Derivatives Against Various Microorganisms
| Compound Class | Microorganism | MIC (µg/mL) | Biological Effect | Source |
|---|---|---|---|---|
| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 | Anti-tuberculosis | rsc.orgrsc.org |
| 1,8-Naphthyridine-3-carbonitriles (ANC-2, ANA-1, etc.) | Mycobacterium tuberculosis H37Rv | 12.5 | Anti-tuberculosis | rsc.orgrsc.org |
| 7-Acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus | ≥ 1024 | No direct antibacterial activity | nih.gov |
| Phenyl-quinoline-benzamide- nih.govnih.gov-naphthyridine (5b) | S. aureus | 26 | Antibacterial | tandfonline.com |
Cell Line Panels To obtain a broader understanding of a compound's activity spectrum and selectivity, researchers often screen it against a panel of different cell lines. crownbio.com These panels can include various types of cancer cells from different tissues (e.g., breast, lung, colon, pancreas) or normal, non-cancerous cell lines (like human embryonic kidney cells, HEK293T) to assess general cytotoxicity. nih.govoncolines.com Evaluating compounds against a diverse panel helps to identify derivatives that are highly potent against specific cancer types while showing minimal toxicity to normal cells, which is a desirable characteristic for a potential drug candidate. rsc.org
Future Directions and Research Perspectives for 1,8 Naphthyridin 4 Amine
Development of Next-Generation Synthetic Pathways
The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on classical methods like the Friedländer annulation. However, future research is increasingly focused on the development of more efficient, sustainable, and environmentally benign synthetic routes.
Key areas of development include:
Green Chemistry Approaches: Emphasis is being placed on synthetic methods that utilize greener solvents and catalysts. For instance, a greener version of the Friedländer reaction has been developed using water as a solvent, which is both environmentally friendly and cost-effective. Another approach involves the use of metal-free, nontoxic, and water-soluble catalysts like choline (B1196258) hydroxide (B78521), enabling gram-scale synthesis of 1,8-naphthyridines under mild conditions.
Catalyst-Free and Multicomponent Reactions: The development of one-pot, multicomponent reactions under catalyst-free conditions represents a significant advancement. These methods offer advantages such as shorter reaction times, operational simplicity, and high yields, contributing to a more sustainable chemical process.
Novel Catalytic Systems: Research into novel catalysts continues to be a priority. Ionic liquids have emerged as promising catalysts and reaction media for the Friedländer synthesis of 1,8-naphthyridines. Furthermore, the use of ultrasonic irradiation in the synthesis of 2-phenyl-1,8-naphthyridine (B10842077) derivatives has been shown to improve reaction rates and yields.
Exploration of Novel Biological Targets and Therapeutic Areas
The 1,8-naphthyridine scaffold has demonstrated a broad spectrum of biological activities, establishing it as a potent framework in medicinal research. While its antimicrobial and anticancer properties are well-documented, future research will delve into novel biological targets and expand its therapeutic applications.
The diverse biological activities of 1,8-naphthyridine derivatives make them promising candidates for treating a wide range of diseases.
| Therapeutic Area | Biological Activity/Target |
| Oncology | Anticancer, Antitumor, EGFR inhibition, Protein kinase inhibition |
| Infectious Diseases | Antibacterial, Antiviral, Antimalarial, Antimycobacterial |
| Neurological Disorders | Neuroprotective, Anticonvulsant, Potential treatment for Alzheimer's and Parkinson's diseases |
| Inflammatory Conditions | Anti-inflammatory, Analgesic |
| Cardiovascular Diseases | Antihypertensive, Platelet aggregation inhibition |
| Other | Antioxidant, Anti-allergic, Gastric antisecretory, Bronchodilator |
Future exploration will likely focus on:
Neurodegenerative Diseases: Derivatives have shown potential in the context of Alzheimer's and Parkinson's disease. Further investigation into their mechanisms of action, such as the modulation of cholinesterases and calcium channels, is a promising avenue.
Targeted Cancer Therapy: Moving beyond general cytotoxicity, research will focus on designing derivatives that target specific pathways and molecules involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, fibroblast growth factor receptors), casein kinase 2, and c-Met kinase.
Drug-Resistant Infections: The ability of some 1,8-naphthyridine derivatives to potentiate the activity of existing antibiotics against multi-resistant bacterial strains presents a critical area of research. Investigating their role as efflux pump inhibitors is of particular interest.
Integration of Advanced Computational Methodologies in Drug Discovery
Computational tools are becoming indispensable in modern drug discovery, enabling more rational and efficient design of novel therapeutic agents. The integration of these methodologies will be crucial for advancing the development of 1,8-naphthyridin-4-amine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been successfully applied to 1,8-naphthyridine derivatives to understand the relationship between their chemical structure and biological activity. Future QSAR models will likely incorporate more sophisticated descriptors to improve their predictive power for various activities, including anticancer and antimicrobial effects.
Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets. Molecular docking studies have been employed to investigate the interaction of 1,8-naphthyridine derivatives with targets like DNA topoisomerase II and to identify potent anticancer agents. Advanced docking protocols and scoring functions will enhance the accuracy of these predictions.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. These simulations have been used to assess the stability of 1,8-naphthyridine derivatives within the active sites of their target proteins, such as the human serotonin (B10506) transporter.
Synergistic Approaches with Nanotechnology and Drug Delivery Systems
The intersection of nanotechnology and pharmacology offers exciting possibilities for enhancing the therapeutic efficacy of drugs. For 1,8-naphthyridine derivatives, nanotechnology can address challenges related to solubility, stability, and targeted delivery.
A notable example is the development of nanocomposites for the controlled release of Nalidixic acid, a 1,8-naphthyridine-based antibiotic. By intercalating Nalidixic acid into zinc hydroxide nitrate (B79036) (ZHN), a layered nanocomposite is formed. This nanoformulation demonstrates several advantages:
Controlled Release: The nanocomposite allows for the sustained release of the drug.
Enhanced Stability: The drug is stabilized within the interlayer of the nanocomposite through electrostatic interactions.
Improved Antibacterial Activity: The nanocomposite exhibits greater inhibition against both Gram-positive and Gram-negative bacteria compared to the drug alone.
Future research in this area will likely explore other types of nanoparticles, such as polymeric nanoparticles, liposomes, and micelles, to encapsulate 1,8-naphthyridine derivatives. These advanced drug delivery systems could improve the pharmacokinetic profiles of these compounds and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects.
Interdisciplinary Research and Collaborative Opportunities
The multifaceted nature of 1,8-naphthyridine research necessitates a collaborative and interdisciplinary approach. The journey from a promising chemical scaffold to a clinically approved drug requires expertise from various scientific disciplines.
Future progress will be significantly enhanced through:
Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies are becoming increasingly vital. These collaborations leverage the innovative research and specific expertise of academia with the resources, infrastructure, and drug development experience of industry. Such synergies can accelerate the translation of basic scientific discoveries into tangible therapeutic applications.
Integration of "-Omics" Technologies: The use of genomics, proteomics, and metabolomics can help in identifying novel biological targets for 1,8-naphthyridine derivatives and in understanding their mechanisms of action on a systemic level.
Chemical Biology Approaches: The development of chemical probes based on the 1,8-naphthyridine scaffold can be a powerful tool for studying biological processes and validating new drug targets.
The continued exploration of this compound and its derivatives holds immense promise for the discovery of new medicines. By embracing next-generation synthetic methods, exploring novel therapeutic avenues, integrating advanced computational tools, leveraging nanotechnology, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 1,8-Naphthyridin-4-amine derivatives in academic research?
- Methodological Answer : Conventional thermal synthesis involves reacting 2-aminopyridine with diethyl methoxymethylmaleate at 120–130°C, followed by cyclization in diphenyl ether at 240–250°C to yield the core naphthyridine structure . Microwave-assisted synthesis offers a faster alternative, using ZnCl₂ as a catalyst under 540 W irradiation for 4–14 minutes, achieving yields up to 93% . For functionalization, amination via NH₃ or substituted amines under high-temperature conditions (e.g., 170°C in phenol) is commonly employed .
Q. How should researchers characterize this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions and amine protons (e.g., δ 5.35 ppm for –NH₂) .
- Mass Spectrometry : High-resolution MS (electrospray ionization) validates molecular weights (e.g., m/z 399 for 3d) .
- IR Spectroscopy : Identify functional groups like –NH₂ (3550–3320 cm⁻¹) and –C=N (1652 cm⁻¹) .
- TLC : Monitor reaction progress using silica GF254 plates with chloroform:methanol (4:1) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and chemical-resistant suits to avoid skin/eye contact (H312/H332 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized in microwave-assisted synthesis of this compound derivatives?
- Methodological Answer :
- Power and Time : Adjust microwave power (540 W) and irradiation time (4–14 minutes) based on substituent reactivity .
- Catalysts : Use ZnCl₂ to accelerate cyclization, achieving >90% yields for trifluoromethyl-substituted derivatives .
- Purification : Column chromatography with n-hexane:ethyl acetate (3:2) improves purity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., MCF7 cell line viability tests at 48-hour incubation) .
- Structural Validation : Confirm compound identity via NMR and HRMS to rule out impurities .
- Dose-Response Analysis : Use IC₅₀ values to compare activity across derivatives (e.g., 5a1 vs. 5b1) .
Q. What mechanistic insights exist for amination reactions of this compound?
- Methodological Answer :
- Pathway : Amination proceeds via nucleophilic addition across electron-deficient C4 positions, followed by dehydrogenation .
- Intermediates : Isolate intermediates like 4-azido derivatives (e.g., 19, R=N₃) for catalytic hydrogenation studies .
- Steric Effects : Bulky substituents (e.g., p-chlorophenyl) reduce yields due to hindered access to reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
